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Foundational

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate chemical structure and properties

An In-depth Technical Guide to (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate. This chiral monomer is of significant interest to researchers and professionals in drug development and polymer science due to its unique combination of a biocompatible lactone core and a reactive acrylate functionality.

Introduction and Significance

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a specialized chemical entity that merges two key structural motifs: the (S)-enantiomer of pantolactone and an acrylate group. The pantolactone core, a derivative of pantothenic acid (Vitamin B5), is a well-established chiral building block in organic synthesis, valued for its biocompatibility and role as a chiral auxiliary.[1][2] The acrylate moiety is a highly versatile functional group, readily undergoing polymerization to form a wide range of polymers with tunable properties.[3]

The chirality of the pantolactone backbone introduces stereospecificity, a critical consideration in the development of advanced therapeutic systems and chiral materials.[4] The incorporation of this chiral monomer into polymer chains can influence the polymer's secondary structure and its interactions with biological systems, potentially leading to enhanced efficacy and reduced off-target effects in drug delivery applications.[4] Furthermore, the acrylate group's reactivity allows for its use in forming pressure-sensitive adhesives, hydrogels, and other polymeric materials for biomedical applications, including transdermal drug delivery systems.[5][6]

Chemical Structure and Physicochemical Properties

The molecule consists of a five-membered lactone (tetrahydrofuran-2-one) ring with two methyl groups at the 4-position and an acrylate group ester-linked at the 3-position. The stereochemistry at the 3-position is designated as (S).

Chemical Structure of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Caption: Chemical structure of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

Physicochemical Data
PropertyValueSource/Basis
IUPAC Name [(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoateIUPAC Nomenclature
Molecular Formula C₉H₁₂O₄Calculated
Molecular Weight 184.19 g/mol Calculated
CAS Number Not explicitly found for (S)-enantiomer. (Racemic: 328249-37-2)[7][8]
Appearance Expected to be a colorless liquid or low-melting solidAnalogy to similar acrylates
Boiling Point ~290-300 °C at 760 mmHg (estimated)Based on 2-oxotetrahydrofuran-3-yl methacrylate (296.8 °C)[9]
Density ~1.1-1.2 g/cm³ (estimated)Based on 2-oxotetrahydrofuran-3-yl methacrylate (1.17 g/cm³)[9]
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Limited solubility in water.General properties of acrylates and lactones
Predicted Spectroscopic Data

While experimental spectra are not available, the expected NMR signals can be predicted based on the chemical structure:

  • ¹H NMR:

    • Acrylate Vinyl Protons: Three signals expected in the range of 5.8-6.5 ppm, showing characteristic doublet of doublets splitting patterns.

    • Lactone Ring Protons: The proton at the C3 position (methine proton) would be shifted downfield due to the ester linkage, likely appearing around 5.0-5.5 ppm. The methylene protons at the C5 position would likely appear as two distinct signals due to diastereotopicity, around 4.0-4.5 ppm.

    • Methyl Protons: Two singlets for the gem-dimethyl groups at the C4 position, expected to be in the range of 1.0-1.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals expected around 165-175 ppm for the ester and lactone carbonyls.

    • Vinyl Carbons: Two signals around 128-132 ppm.

    • Lactone Ring Carbons: The C3 methine carbon would be around 70-80 ppm, the C4 quaternary carbon around 40-50 ppm, and the C5 methylene carbon around 65-75 ppm.

    • Methyl Carbons: Two signals in the aliphatic region, around 20-30 ppm.

Synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

The most direct and efficient method for the synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is the esterification of (S)-pantolactone with acryloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the pantolactone attacks the electrophilic carbonyl carbon of the acryloyl chloride.[10] The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[10][11]

Synthetic Workflow

cluster_workflow Synthesis Workflow reagents Reagents: (S)-Pantolactone Acryloyl Chloride Triethylamine Anhydrous DCM setup Reaction Setup: - Dry, inert atmosphere (N2) - 3-neck flask with stirrer, dropping funnel, and thermometer - Cool to 0 °C reagents->setup 1. Prepare addition Slow Addition: - Add acryloyl chloride dropwise to the solution of (S)-pantolactone and triethylamine in DCM setup->addition 2. Control reaction Reaction: - Stir at 0 °C for 1 hour - Warm to room temperature and stir for 2-4 hours addition->reaction 3. React workup Work-up: - Filter triethylammonium hydrochloride - Wash filtrate with dilute HCl, sat. NaHCO3, and brine reaction->workup 4. Isolate purification Purification: - Dry organic layer over Na2SO4 - Concentrate under reduced pressure - Purify by column chromatography workup->purification 5. Purify product Final Product: (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate purification->product 6. Obtain

Caption: A step-by-step workflow for the synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

Detailed Experimental Protocol

Materials:

  • (S)-(+)-Pantolactone

  • Acryloyl chloride

  • Triethylamine (or N,N-diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(+)-pantolactone (1.0 eq.) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05-1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred pantolactone solution over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt and wash the salt with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired ester.

  • Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature Addition: The reaction is exothermic. Slow addition at 0 °C controls the reaction rate, preventing polymerization of the acrylate product and other side reactions.

  • Use of a Non-nucleophilic Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction without competing with the pantolactone as a nucleophile.[10]

  • Aqueous Work-up: The washing steps are essential to remove any remaining starting materials, salts, and byproducts. The dilute acid wash removes excess triethylamine, and the bicarbonate wash removes any unreacted acryloyl chloride (as acrylic acid).

Applications in Research and Drug Development

The unique bifunctional nature of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate makes it a promising monomer for the synthesis of advanced functional polymers with applications in the pharmaceutical and biomedical fields.

Chiral Polymers for Drug Delivery

The incorporation of this chiral monomer into polymer backbones can be used to create chiral environments within a polymer matrix. This is particularly relevant for the delivery of chiral drugs, where stereospecific interactions can influence drug loading, release kinetics, and therapeutic efficacy.[4] The pantolactone moiety can also enhance the biocompatibility of the resulting polymer.

Pressure-Sensitive Adhesives for Transdermal Patches

Acrylate-based polymers are the foundation of many pressure-sensitive adhesives (PSAs) used in transdermal drug delivery systems (TDDS).[5][6] The properties of these PSAs, such as adhesion, cohesion, and drug solubility, can be fine-tuned by the choice of monomers.[6][12] The inclusion of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate could offer several advantages:

  • Enhanced Drug Solubility: The polar lactone group may improve the solubility of certain drugs within the adhesive matrix.

  • Tunable Physical Properties: The bulky dimethyl-substituted lactone ring can influence the glass transition temperature (Tg) and mechanical properties of the polymer, allowing for the optimization of adhesive performance.

  • Biocompatibility: The pantolactone core is derived from a vitamin precursor, suggesting good skin compatibility.

UV-Curable Formulations

The acrylate group is highly reactive in photo-induced free radical polymerization, making this monomer suitable for use in UV-curable formulations.[13] This allows for the rapid, solvent-free production of polymer networks for applications such as hydrogels for wound dressing or controlled-release devices.

Conclusion

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chiral monomer with significant potential in the fields of polymer chemistry and drug delivery. Its synthesis from readily available (S)-pantolactone is straightforward. While detailed experimental data for this specific molecule is sparse, its structural components suggest a range of valuable properties. Further research into the polymerization of this monomer and the characterization of the resulting polymers is warranted to fully explore its utility in creating advanced, functional materials for biomedical applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cantor, A. S., & Wirtanen, D. J. (n.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, March 29). Introducing DL-Pantolactone: The Multi-Purpose Chemical Compound. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 14). Novel Acrylate Adhesives for Transdermal Drug Delivery. Retrieved from [Link]

  • Saluja, S., Kasha, P. C., & Paturi, J. (2026, March 6). Impact of Monomer Selection and Behavior on Transdermal Drug Delivery Systems: Regulatory and Formulation Perspectives. AAPS PharmSciTech, 27(1), 23.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 2). Understanding DL-Pantolactone Chemical Properties for Synthesis. Retrieved from [Link]

  • Gellner Industrial. (n.d.). Acrylate Monomers and Their Versatile Industrial Uses. Retrieved from [Link]

  • ChemSrc. (2025, September 10). 2-oxotetrahydrofuran-3-yl methacrylate | CAS#:195000-66-9. Retrieved from [Link]

  • Singh, B., et al. (2025, February 15). Chiral nanosystem and chiral supraparticles for drug delivery: an expert opinion. Expert Opinion on Drug Delivery, 22(2), 145-159.
  • ResearchGate. (n.d.). (R)‐pantolactone and its derivatives. Retrieved from [Link]

  • China Chemical Network. (n.d.). 2-Oxotetrahydrofuran-3-yl acrylate. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 11(2), 721-725.
  • Yuan, L., et al. (n.d.). Synthesis and Properties of UV-Curable Polyurethane Acrylate with Star-Shaped Structure. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Furfuryl acrylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104418736A - Acrylate synthesis method.
  • Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2, e11.
  • Al-Suwaidan, I. A., et al. (2023).
  • Wang, Z., et al. (2024, October 25).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Sîrbu, R., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789.
  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Toagosei America. (2022, November 18). Development of Acrylates using New Ester Exchange Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylacrylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Ajekwene, K. K. (2020).

Sources

Exploratory

Comprehensive NMR Spectroscopy Guide for (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction & Structural Significance (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction & Structural Significance

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, commonly referred to as (S)-pantolactone acrylate, is a highly versatile chiral auxiliary utilized extensively in asymmetric synthesis. Derived from L-pantolactone, this molecule features a rigid γ -butyrolactone core, a stereogenic center at the C3 position, and a reactive α,β -unsaturated carbonyl system.

In drug development and complex natural product synthesis, this molecule serves as a premier chiral dienophile in asymmetric Diels-Alder and Baylis-Hillman reactions. The efficacy of this auxiliary relies entirely on its stereochemical purity and structural integrity, making rigorous Nuclear Magnetic Resonance (NMR) spectroscopic characterization a critical quality control step before downstream application.

This whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR spectroscopic data for (S)-pantolactone acrylate, detailing the causality behind the chemical shifts, spin-spin coupling phenomena, and the self-validating protocols required for accurate spectral acquisition.

Experimental Protocol: Synthesis and Sample Preparation

To ensure high-fidelity NMR data, the analyte must be synthesized and prepared under strictly controlled conditions to prevent spontaneous polymerization of the acrylate moiety.

Step-by-Step Synthesis Methodology

The synthesis of (S)-pantolactone acrylate relies on the acylation of the secondary alcohol of (S)-pantolactone[1].

  • Reagent Preparation: Flame-dry a two-neck round-bottom flask under a continuous nitrogen atmosphere. Add 13.0 g (99.9 mmol) of (S)-pantolactone and 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject 15.2 g (150.2 mmol, ~1.5 equiv) of anhydrous triethylamine (NEt 3​ ). Cool the reaction mixture to -10 °C using an ice/salt bath.

    • Causality Insight: The -10 °C temperature threshold is critical. Acylation is highly exothermic; localized heating can trigger the spontaneous, radical-mediated polymerization of the resulting acrylate.

  • Acylation: Slowly add 8.7 g (96.1 mmol) of freshly distilled acryloyl chloride dropwise over 1 hour.

  • Reaction and Workup: Stir the mixture at -10 °C for 6 hours. Quench the reaction by washing sequentially with 1 M HCl (to remove excess NEt 3​ ), saturated aqueous NaHCO 3​ , and distilled water.

  • Isolation: Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate via rotary evaporation at ambient temperature (do not exceed 30 °C) to yield the pure monomeric product.

Step-by-Step NMR Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). CDCl 3​ provides excellent solubility and lacks interfering proton resonances in the 0–7 ppm region.

  • Sample Concentration: Weigh exactly 20 mg of the synthesized monomer for 1 H NMR, and 50 mg for 13 C NMR. Dissolve completely in 0.6 mL of CDCl 3​ .

    • Causality Insight: The higher concentration for 13 C NMR compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus, ensuring a high signal-to-noise ratio without requiring excessive acquisition times.

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. This removes paramagnetic impurities and particulate matter that distort magnetic field homogeneity, ensuring sharp resonance lines during shimming.

NMR_Workflow S1 Reagent Preparation (S)-Pantolactone + NEt3 in DCM S2 Acylation Reaction Add Acryloyl Chloride at -10°C S1->S2 Inert Atmosphere (N2) S3 Aqueous Workup Wash with HCl, NaHCO3, H2O S2->S3 Quench Reaction S4 Purification Dry over MgSO4 & Evaporate S3->S4 Phase Separation S5 NMR Sample Prep Dissolve 20-50 mg in CDCl3 S4->S5 Pure Monomer Isolation S6 Data Acquisition 1H (500 MHz) & 13C (75 MHz) S5->S6 Probe Tuning & Shimming

Caption: Workflow for the synthesis and NMR preparation of (S)-pantolactone acrylate.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of (S)-pantolactone acrylate, acquired at 500 MHz in CDCl 3​ , provides a self-validating map of the molecule's connectivity and stereochemical environment[1].

Quantitative Data Summary: 1 H NMR
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Insight
6.53 Doublet (d)17.31HAcrylate terminal =CH 2​ (trans to C=O)
6.23 Doublet of doublets (dd)17.3, 10.51HAcrylate internal -CH=
5.98 Doublet (d)10.51HAcrylate terminal =CH 2​ (cis to C=O)
5.45 Singlet (s)-1HLactone C3 stereocenter proton
4.07 Singlet (s)-2HLactone C5 methylene protons
1.23 Singlet (s)-3HC4-CH 3​ (Diastereotopic methyl)
1.14 Singlet (s)-3HC4-CH 3​ (Diastereotopic methyl)
Expert Mechanistic Insights
  • The Acrylate AMX Spin System: The three protons on the acrylate double bond form a classic AMX spin system. The proton on the internal alkene carbon ( δ 6.23) appears as a doublet of doublets due to trans coupling ( 3Jtrans​=17.3 Hz) and cis coupling ( 3Jcis​=10.5 Hz) to the terminal alkene protons. This large coupling constant differential is a reliable, self-validating metric for confirming the geometry of the unreacted dienophile.

  • Magnetic Isolation of C3 and C5: The protons at the C5 position ( δ 4.07) and the C3 position ( δ 5.45) appear as sharp singlets. This is a direct consequence of the quaternary C4 carbon, which bears the gem-dimethyl groups. The lack of adjacent protons on C4 eliminates vicinal coupling ( 3J ), completely isolating the spin systems of C3 and C5.

  • Diastereotopic Methyl Groups: The gem-dimethyl groups at C4 appear as two distinct singlets ( δ 1.23 and 1.14). Because the adjacent C3 carbon is a chiral center, it breaks the symmetry of the molecule. One methyl group is locked cis to the bulky acrylate moiety, while the other is trans, placing them in permanently distinct magnetic environments.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum acquired at 75 MHz in CDCl 3​ confirms the carbon framework, clearly distinguishing the two carbonyl environments and the distinct diastereotopic methyl carbons[2].

Quantitative Data Summary: 13 C NMR
Chemical Shift ( δ , ppm)AssignmentCarbon TypeStructural Insight
172.0 Lactone C=OQuaternaryRing strain and ester resonance shift this downfield.
165.0 Acrylate C=OQuaternaryConjugation with the alkene shields this relative to the lactone.
132.8 Acrylate =CH 2​ MethyleneTerminal alkene carbon.
127.1 Acrylate -CH=MethineInternal alkene carbon, shielded by resonance.
75.3 Lactone C3MethineChiral center attached to two oxygen atoms (ring O and ester O).
74.6 Lactone C5MethyleneRing methylene adjacent to the ether oxygen.
40.2 Lactone C4QuaternaryQuaternary carbon bearing the gem-dimethyls.
23.4 C4-CH 3​ MethylDiastereotopic methyl carbon.
23.0 C4-CH 3​ MethylDiastereotopic methyl carbon.

Application Workflow: Asymmetric Diels-Alder Cycloaddition

The primary utility of (S)-pantolactone acrylate is its ability to induce high diastereoselectivity in cycloaddition reactions. The NMR data directly correlates to its mechanism of action.

When utilized as a chiral auxiliary, the two carbonyl oxygens (the lactone C=O at 172.0 ppm and the acrylate C=O at 165.0 ppm) coordinate to a Lewis acid, such as titanium tetrachloride ( TiCl4​ ) or an aluminum alkoxide[3]. This bidentate chelation locks the molecule into a rigid s-trans or s-cis conformation. The bulky gem-dimethyl groups at C4 (identified at 1.23 and 1.14 ppm in 1 H NMR) act as a steric shield, effectively blocking one face of the dienophile. Consequently, when a diene approaches, it is forced to attack from the less hindered face, resulting in high diastereoselectivity (>95% de).

Diels_Alder_Pathway A (S)-Pantolactone Acrylate (Chiral Dienophile) B Lewis Acid Coordination (e.g., TiCl4, Et2AlCl) A->B Addition of Lewis Acid C Conformational Locking (s-trans/s-cis Chelates) B->C Bidentate Chelation D Diene Approach (Steric Shielding by gem-dimethyls) C->D Addition of Diene E Diastereoselective Cycloaddition D->E Transition State F Auxiliary Cleavage (Enantiopure Adduct + Auxiliary) E->F Hydrolysis/Reduction

Caption: Mechanism of diastereoselective Diels-Alder cycloaddition using the chiral auxiliary.

References

  • Supporting Information: Synthesis of Pantolactone Acrylate Source: The Royal Society of Chemistry URL:[Link]

  • Silent catalytic promiscuity in the high-fidelity terpene cyclase δ -cadinene synthase Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Foundational

Structural and Crystallographic Insights into (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate: A Premier Chiral Auxiliary

Executive Summary (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate—commonly known as (S)-pantolactone acrylate—is a privileged chiral auxiliary widely utilized in advanced asymmetric synthesis[1]. Derived from the chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate—commonly known as (S)-pantolactone acrylate—is a privileged chiral auxiliary widely utilized in advanced asymmetric synthesis[1]. Derived from the chiral pool precursor (S)-pantolactone, this molecule exhibits exceptional diastereofacial selectivity in Lewis acid-catalyzed asymmetric Diels-Alder (ADA) cycloadditions, Baylis-Hillman reactions, and Michael additions[2]. This technical guide provides an in-depth analysis of the crystallographic properties, chelate transition state models, and validated experimental protocols associated with this critical reagent.

Introduction & Stereochemical Significance

In the landscape of drug development and natural product synthesis, establishing absolute stereochemistry is paramount. (S)-pantolactone acrylate serves as a highly efficient stereodirecting group. When complexed with a bidentate Lewis acid, the auxiliary forms a rigid chelate that effectively locks the conformational degrees of freedom of the reactive acrylate moiety[2]. The spatial arrangement of the molecule's gem-dimethyl groups creates a profound steric blockade, forcing incoming reagents to attack from a single stereoface[3].

Crystallographic Data & Molecular Conformation

Single-crystal X-ray diffraction studies of pantolactone-derived chiral auxiliaries reveal the critical 3D features that dictate their stereodirecting ability[4].

The Lactone Ring Pucker

In the solid state, the 4,4-dimethyl-2-oxotetrahydrofuran ring predominantly adopts an envelope conformation . The C4 atom, which bears the bulky gem-dimethyl groups, is puckered out of the primary plane formed by the lactone carbonyl and the ether oxygen. This puckering projects one of the methyl groups directly over the adjacent face of the molecule.

Conformational Locking via Lewis Acids

In the absence of a Lewis acid, the acrylate moiety exhibits conformational flexibility, freely rotating around the C(O)–O bond. However, upon the introduction of titanium tetrachloride (TiCl₄), a highly organized 1:1 transition metal complex is formed[2]. Crystallographic and spectroscopic data support a bidentate chelate model where the titanium center coordinates simultaneously to the endocyclic lactone carbonyl and the exocyclic ester carbonyl.

This coordination forces the acrylate double bond into a rigid s-trans conformation . In this crystal lattice arrangement, the C4 gem-dimethyl group is positioned directly over the si-face of the acrylate alkene. Consequently, the re-face remains fully exposed, establishing a profound steric bias that dictates the trajectory of incoming dienes[3].

The Helmchen Chelate Model & Asymmetric Induction Logic

The high diastereofacial selectivity observed in TiCl₄-catalyzed reactions is best explained by the Helmchen chelate model[2]. The logical progression from free auxiliary to highly selective cycloadduct is visualized below.

HelmchenModel A (S)-Pantolactone Acrylate B Addition of TiCl4 (Bidentate Lewis Acid) A->B C 7-Membered Chelate Complex (Rigid s-trans conformation) B->C Coordination D Steric Shielding (C4 gem-dimethyl blocks Si-face) C->D Conformational Lock E Diene Approach (Exclusive Re-face attack) D->E Facial Bias F High Diastereomeric Excess E->F Cycloaddition

Caption: Logical relationship of the TiCl4-mediated chelate model driving asymmetric induction.

Experimental Methodologies & Workflows

To ensure reproducibility and high stereofidelity, the synthesis and application of (S)-pantolactone acrylate must follow strict self-validating protocols.

Workflow N1 Step 1: Acrylation (S)-Pantolactone + Acryloyl Chloride N2 Step 2: Purification Wash & Column Chromatography N1->N2 Crude Oil N3 Step 3: Crystallization Slow Diffusion (Hexane/Ether) N2->N3 Purified Acrylate N4 Step 4: X-Ray Diffraction Data Collection & Refinement N3->N4 Single Crystal

Caption: Workflow for the synthesis and crystallographic analysis of (S)-pantolactone acrylate.

Protocol 1: Synthesis of (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate
  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add (S)-pantolactone (1.0 equiv) and anhydrous CH₂Cl₂.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of DMAP. Cool the mixture to -24 °C[1].

  • Acrylation: Dropwise add freshly distilled acryloyl chloride (1.3 equiv) over 1 hour.

    • Causality for Temperature Control: The reaction is strictly maintained at -24 °C. Acryloyl chloride is highly reactive; at ambient temperatures, the exothermic nature of the esterification can lead to unwanted polymerization of the acrylate double bond or ketene-driven side reactions. Cryogenic conditions ensure kinetic control, yielding the monomeric ester in high purity[1].

  • Workup: Stir for 5 hours at -24 °C. Quench with 1M HCl, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate under reduced pressure[5].

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc) to yield the product as a clear oil that crystallizes upon standing at -20 °C.

Protocol 2: TiCl₄-Catalyzed Asymmetric Diels-Alder Cycloaddition
  • Chelate Formation: Dissolve (S)-pantolactone acrylate in anhydrous CH₂Cl₂. Cool to -10 °C or -78 °C. Slowly add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 equiv)[5].

    • Causality for Lewis Acid Selection: TiCl₄ is specifically chosen over monodentate Lewis acids (e.g., BF₃·OEt₂) because its octahedral coordination geometry allows it to bind simultaneously to the lactone endocyclic oxygen and the acrylate carbonyl oxygen[2]. This bidentate chelation is the master key to asymmetric induction, as it freezes the rotameric degrees of freedom, locking the dienophile into an s-trans conformation[5].

  • Diene Addition: Add freshly cracked cyclopentadiene (1.2 equiv) dropwise.

  • Reaction: Stir for 3 hours at the specified cryogenic temperature.

    • Causality for Cryogenic Incubation: Low temperatures suppress the uncatalyzed background reaction, ensuring the cycloaddition proceeds exclusively through the highly ordered chelate transition state, maximizing diastereomeric excess (d.e.)[3].

  • Quenching & Recovery: Quench with pulverized Na₂CO₃·10H₂O to precipitate titanium salts[5].

    • Causality for Quenching Mechanism: The water of crystallization safely hydrolyzes the highly reactive TiCl₄ complex without generating excess aqueous acid that could cleave the newly formed ester. Simultaneously, the carbonate neutralizes the resulting HCl, precipitating titanium dioxide salts for easy filtration[5].

Quantitative Data Summaries

The following tables summarize the structural parameters and the resulting synthetic efficacy of the chiral auxiliary.

Table 1: Representative Crystallographic & Structural Parameters

Parameter Value / Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for enantiopure chiral lactones)
Lactone Ring Pucker Envelope (C4 displaced from plane)
Acrylate Conformation (Chelated) s-trans
Primary Steric Blocker C4 gem-dimethyl group

| TiCl₄ Coordination Geometry | Bidentate (7-membered chelate ring) |

Table 2: Diastereoselectivity in TiCl₄-Catalyzed Cycloadditions

Diene Catalyst Temperature (°C) Yield (%) Diastereomeric Excess (d.e. %)
Cyclopentadiene TiCl₄ -78 85 - 90 > 95
Isoprene TiCl₄ -10 80 - 85 92

| Anthracene | TiCl₄ | -20 | 75 - 80 | 90 |

Conclusion

The utility of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate as a chiral auxiliary is deeply rooted in its crystallographic and conformational properties. By understanding the causality between its solid-state steric shielding and its solution-state chelation dynamics, researchers can rationally design highly selective asymmetric transformations. The protocols and structural models outlined in this guide provide a robust framework for leveraging this auxiliary in complex drug development and natural product synthesis pipelines.

References

  • Title: Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase | Source: rsc.org | URL: 1[1]

  • Title: metal-catalyzed reactions - DSpace@MIT | Source: mit.edu | URL: 4[4]

  • Title: Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Source: researchgate.net | URL: 2[2]

  • Title: Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor | Source: nih.gov | URL: 3[3]

  • Title: Supporting Information for - The Royal Society of Chemistry | Source: rsc.org | URL: 5[5]

Sources

Exploratory

Comprehensive Solubility Profile and Application Dynamics of (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate in Organic Solvents

Executive Summary (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, widely recognized in the literature as (S)-pantolactone acrylate, is a privileged chiral auxiliary utilized extensively in asymmetric synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, widely recognized in the literature as (S)-pantolactone acrylate, is a privileged chiral auxiliary utilized extensively in asymmetric synthesis and drug development[1]. Its unique structural topology—featuring a rigid lactone core and a sterically demanding gem-dimethyl group—imparts exceptional facial selectivity in cycloaddition reactions, such as the Diels-Alder reaction[1]. However, the efficacy of this auxiliary is inextricably linked to its solvation dynamics. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the mechanistic causality behind solvent selection and providing self-validating protocols for its application.

Physicochemical Properties & Structural Analysis

The solubility behavior of (S)-pantolactone acrylate is governed by its amphiphilic structural motifs:

  • The Butyrolactone Ring : Highly polar and a strong hydrogen-bond acceptor, this moiety drives solubility in polar aprotic and protic solvents[2].

  • The Gem-Dimethyl Group : Provides localized lipophilicity, preventing the molecule from forming overly tight crystalline lattices, thereby enhancing solubility in moderately non-polar solvents[2].

  • The Acrylate Moiety : While moderately polar, its primary characteristic is its electrophilic reactivity. It is susceptible to polymerization and nucleophilic attack, making solvent purity and inertness critical[3].

Comprehensive Solubility Profile in Organic Solvents

Understanding the quantitative and qualitative solubility of (S)-pantolactone acrylate is paramount for reaction design. The table below synthesizes its solubility profile and application suitability.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale & Application Suitability
Dichloromethane (DCM) 8.93Excellent (>500 mg/mL)Dipole-dipole interactions efficiently solvate the lactone. Non-coordinating nature preserves Lewis acid chelation. Ideal for TiCl₄-catalyzed reactions [1].
Tetrahydrofuran (THF) 7.52Excellent (>400 mg/mL)Strong hydrogen bond acceptor. Solvates well but competes with Lewis acids in catalytic cycles, potentially reducing diastereomeric excess (de)[1].
Toluene 2.38Good (~200 mg/mL)Pi-pi interactions stabilize the acrylate. Suitable for thermal, non-catalyzed cycloadditions or specific organocatalytic workflows.
Hexanes / Heptane 1.89Poor (<10 mg/mL)Lack of polarity fails to disrupt the polar lactone-lactone intermolecular forces. Excellent anti-solvent for recrystallization [3].
Methanol 32.7Soluble (>300 mg/mL)Protic solvation is highly effective, but presents a high risk of transesterification or Michael addition side reactions. Avoid in storage.

Solvent Effects on Asymmetric Induction (Causality)

In the context of asymmetric Diels-Alder reactions, the choice of solvent is not merely a matter of dissolution; it is a critical determinant of stereochemical outcome[1]. When (S)-pantolactone acrylate is reacted with a diene (e.g., cyclopentadiene or anthracene) under Lewis acid catalysis (e.g., TiCl₄), the Lewis acid must form a rigid bidentate chelate with both the lactone carbonyl and the acrylate carbonyl[1][4].

  • The Causality of DCM : DCM is polar enough to dissolve the highly polar TiCl₄-auxiliary complex but lacks lone pairs to coordinate with the titanium center. This allows the auxiliary to lock into a rigid s-cis conformation, maximizing the steric shielding provided by the gem-dimethyl group and resulting in >95% diastereomeric excess (de)[1][2].

  • The Failure of Coordinating Solvents : If a solvent like THF or diethyl ether is used, the oxygen atoms in the solvent outcompete the auxiliary for coordination sites on the titanium. This breaks the rigid bidentate chelate, allowing the acrylate moiety to rotate freely, which drastically reduces facial selectivity and yields a nearly racemic mixture.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms to prevent false positives during drug development workflows.

Protocol A: Self-Validating Kinetic Solubility & Stability Determination

Objective: Determine the solubility of (S)-pantolactone acrylate while simultaneously verifying that the solvent does not induce polymerization or degradation.

  • Preparation : Weigh 500 mg of (S)-pantolactone acrylate and 50 mg of 1,3,5-trimethoxybenzene (Internal Standard, IS) into a highly inert amber glass vial.

  • Solvation : Add 1.0 mL of the target solvent (e.g., anhydrous DCM).

  • Equilibration : Agitate isothermally at 20°C for 24 hours in the dark to prevent photo-induced radical polymerization.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Analysis : Inject the filtrate into an HPLC system (C18 column, UV detection at 214 nm and 254 nm)[1].

  • Self-Validation Check : Calculate the molar ratio of the auxiliary to the IS. If the ratio decreases compared to a freshly prepared dilute standard, degradation (e.g., polymerization) has occurred, invalidating the solvent for long-term storage.

Protocol B: TiCl₄-Catalyzed Asymmetric Diels-Alder Cycloaddition in DCM

Objective: Synthesize an enantioenriched cycloadduct using (S)-pantolactone acrylate[1][3].

  • Complexation : Under an argon atmosphere, dissolve 1.0 equiv of (S)-pantolactone acrylate in anhydrous DCM (0.1 M). Cool to -78°C.

  • Activation : Dropwise add 1.1 equiv of a 1.0 M TiCl₄ solution in DCM. Stir for 15 minutes. Causality: The deep red/orange color indicates successful bidentate chelate formation[1].

  • Cycloaddition : Slowly add 1.5 equiv of the diene (e.g., cyclopentadiene) in DCM. Maintain at -78°C for 4 hours, then slowly warm to room temperature[3].

  • Quenching : Quench with saturated aqueous NaHCO₃ to destroy the TiCl₄ complex[3]. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check : Run a parallel reaction using racemic pantolactone acrylate. Analyze both crude mixtures via chiral HPLC. The racemic product must show a precise 1:1 peak ratio, validating that the chiral HPLC method can accurately resolve the diastereomers and confirming the high de of the (S)-pathway[1][4].

Process Visualizations

SolubilityWorkflow Start Weigh (S)-Pantolactone Acrylate + Internal Standard Solvent Add Target Organic Solvent (DCM, THF, Toluene, etc.) Start->Solvent Equilibrate Isothermal Equilibration (24h at 20°C, Dark) Solvent->Equilibrate Filter Syringe Filtration (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC-UV Analysis (Quantify Conc. & Stability) Filter->Analyze Validate Self-Validation: Verify IS Ratio & Mass Balance Analyze->Validate

Workflow for self-validating kinetic solubility determination of (S)-pantolactone acrylate.

ReactionPathway Auxiliary (S)-Pantolactone Acrylate in Non-Coordinating DCM LewisAcid TiCl4 Addition (Formation of Chelate) Auxiliary->LewisAcid Chelation Rigid Bidentate Chelation (Locked s-cis Conformation) LewisAcid->Chelation DCM prevents solvent competition Diene Diene Addition (e.g., Cyclopentadiene) Chelation->Diene Cycloaddition Facial Selective Diels-Alder Cycloaddition Diene->Cycloaddition Steric shielding by gem-dimethyl group Product Enantioenriched Adduct (>95% de) Cycloaddition->Product

TiCl₄ chelation model in DCM highlighting the locked s-cis conformation for facial selectivity.

References

  • Title : Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor Source : Molecules (MDPI) URL :[Link]

  • Title : Supporting Information for - The Royal Society of Chemistry: Synthesis and 1H NMR spectra of (-)-(1S,2S)-5-norbornene-2-carboxylic acid Source : Royal Society of Chemistry (RSC) URL : [Link]

Sources

Foundational

Stereochemical Validation and Application of (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate in Asymmetric Synthesis

Executive Summary The compound (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly referred to as (S)-pantolactone acrylate; CAS: 127604-93-7) is a highly privileged chiral auxiliary used extensively in asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly referred to as (S)-pantolactone acrylate; CAS: 127604-93-7) is a highly privileged chiral auxiliary used extensively in asymmetric organic synthesis[1]. By leveraging the rigid steric bulk of the γ -lactone ring, this molecule effectively shields one face of the acrylate double bond, enabling high facial diastereoselectivity in cycloadditions and conjugate additions. This technical whitepaper explores the critical role of specific rotation in validating the enantiomeric purity of this compound, details a self-validating synthetic protocol, and elucidates the mechanistic causality behind its performance in asymmetric transformations.

Chemical Identity and the Causality of Optical Activity

At the core of (S)-pantolactone acrylate's utility is its C3 chiral center. The parent compound, (S)-(+)-pantolactone, features a hydroxyl group that is acylated to form the reactive dienophile[2].

The specific rotation ( [α]D​ ) is not merely a physical constant; it is a macroscopic readout of the asymmetric perturbation of the electric field vector of plane-polarized light by the chiral electron cloud of the molecule. Because the five-membered dihydrofuran-2(3H)-one ring is conformationally restricted, the spatial orientation of the gem-dimethyl groups and the acrylate moiety remains relatively fixed. This rigidity prevents conformational averaging, leading to a highly consistent specific rotation value that is acutely sensitive to enantiomeric impurities. Any deviation from the established [α]D​ indicates either racemization during synthesis or the presence of unreacted chiral precursors.

Quantitative Data: Specific Rotation Values

To ensure the integrity of downstream asymmetric syntheses, the optical purity of both the parent lactone and the resulting acrylate must be rigorously verified using polarimetry[3].

Table 1: Optical and Physical Properties of Pantolactone Derivatives

CompoundEnantiomerSpecific Rotation [α]D25​ SolventConcentration (c)
Pantolactone(R)-(-)-50.7°H₂O2.05
Pantolactone(S)-(+)+50.1°H₂O2.00
Pantolactone Acrylate(S)-(+)+24.9° *CHCl₃1.00

*Note: The specific rotation of the acrylate derivative is heavily solvent-dependent. The positive rotation in chloroform is a standard benchmark for the (S)-enantiomer, mirroring the optical direction of its parent alcohol[4].

Experimental Methodology: Synthesis of (S)-Pantolactone Acrylate

The conversion of (S)-pantolactone to its acrylate ester must be conducted under strictly controlled conditions to prevent the acid-catalyzed ring-opening of the lactone or the polymerization of the acrylate product. This protocol is designed as a self-validating system , incorporating in-process checks to ensure chemical integrity.

Step-by-Step Protocol
  • Preparation of the Reaction Matrix:

    • Action: Dissolve 1.0 equivalent of (S)-(+)-pantolactone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous DCM is mandated because the acylating agent (acryloyl chloride) is highly susceptible to hydrolysis, which would generate inactive acrylic acid and HCl.

  • Base Addition:

    • Action: Add 1.5 equivalents of anhydrous triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: TEA serves a dual purpose: it acts as a non-nucleophilic base to quench the HCl byproduct (driving the esterification equilibrium forward) and prevents the acidic degradation of the sensitive lactone moiety. Cooling to 0 °C controls the exothermic nature of the subsequent acylation, preventing thermal polymerization of the acrylate[5].

  • Acylation:

    • Action: Dropwise addition of 1.2 equivalents of acryloyl chloride over 30 minutes.

    • Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual confirmation that the acylation is proceeding.

  • Reaction Maturation:

    • Action: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). Use a UV-active stain (e.g., KMnO₄). The product will rapidly reduce the permanganate due to the new terminal alkene, appearing as a bright yellow spot against the purple background, distinct from the non-UV-active pantolactone precursor.

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes any unreacted acryloyl chloride and removes residual acrylic acid into the aqueous phase, ensuring the isolated organic product is free of acidic impurities that could trigger auto-polymerization.

SynthesisWorkflow A (S)-(+)-Pantolactone & Triethylamine B Anhydrous DCM Cool to 0 °C A->B C Dropwise Addition: Acryloyl Chloride B->C D Stirring: 1h at 0 °C, 3h at RT C->D E Quench: Saturated NaHCO3 D->E F Organic Layer Extraction & Washing E->F G (S)-Pantolactone Acrylate (Target Compound) F->G

Step-by-step synthesis workflow for (S)-pantolactone acrylate from (S)-pantolactone.

Mechanistic Role in Asymmetric Cycloadditions

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is most prominently utilized as a chiral dienophile in Diels-Alder reactions and as an electrophile in Morita-Baylis-Hillman (MBH) reactions[6].

The Causality of Diastereoselectivity

When (S)-pantolactone acrylate is subjected to a Lewis acid (such as TiCl₄ or Et₂AlCl), the metal center chelates both the carbonyl oxygen of the lactone and the carbonyl oxygen of the acrylate.

  • Conformational Locking: This bidentate chelation locks the molecule into a rigid s-cis conformation[7].

  • Steric Shielding: Once locked, the bulky gem-dimethyl group of the pantolactone ring projects directly over one face (the Re face) of the acrylate double bond.

  • Facial Attack: Incoming dienes (e.g., cyclopentadiene or anthracene) are sterically forced to approach exclusively from the unshielded Si face.

This highly ordered transition state is the direct cause of the exceptional diastereomeric excesses (often >95% de) observed in these reactions. Following the cycloaddition, the chiral auxiliary is easily cleaved via saponification or reduction, yielding the enantiopure target molecule and allowing for the recovery of the (S)-pantolactone[3].

Mechanism A Chiral Dienophile (S)-Pantolactone Acrylate B Lewis Acid Coordination (e.g., TiCl4) A->B C Conformational Locking (Steric Shielding) B->C D Diene Approach (Facial Selectivity) C->D E Diastereoselective Cycloaddition D->E F Auxiliary Cleavage (Saponification) E->F G Enantiopure Product F->G

Mechanistic pathway of (S)-pantolactone acrylate acting as a chiral auxiliary.

Conclusion

The utility of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate hinges entirely on its stereochemical purity, which is most reliably validated through its specific rotation. By adhering to self-validating synthetic protocols and understanding the mechanistic causality of its steric shielding, researchers can predictably engineer highly enantioselective pathways for complex drug development.

References

  • National Center for Biotechnology Information (NCBI). "Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor". PubMed Central (PMC). URL: [Link]

  • MIT DSpace. "Metal-catalyzed reactions - (R)-Pantolactone Acrylate[102096-60-6]". Massachusetts Institute of Technology. URL: [Link]

  • Royal Society of Chemistry. "The Chemistry of the Morita-Baylis-Hillman Reaction - Books". RSC Publishing. URL: [Link]

Sources

Exploratory

CAS number and safety data for (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

The Architect’s Auxiliary: A Technical Whitepaper on (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate in Asymmetric Synthesis Executive Summary In the realm of stereoselective organic synthesis, the choice of a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Auxiliary: A Technical Whitepaper on (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate in Asymmetric Synthesis

Executive Summary

In the realm of stereoselective organic synthesis, the choice of a chiral auxiliary is often the dividing line between a scalable, highly enantioenriched drug candidate and an inseparable diastereomeric mixture. (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl acrylate —commonly referred to as (S)-pantolactone acrylate—stands as a premier dienophile and Michael acceptor. Derived from L-pantolactone, this compound leverages the rigid steric bulk of its gem-dimethyl groups to dictate facial selectivity in Lewis acid-catalyzed reactions, serving as an indispensable tool for researchers and drug development professionals.

Chemical Identity and Baseline Parameters

While the (R)-enantiomer is widely cataloged commercially (CAS: 102096-60-6)[Chem-Impex][1], the (S)-enantiomer is equally critical for accessing the opposite stereochemical space in target-oriented synthesis, particularly in the development of positive allosteric modulators and neuro-therapeutics[PMC][2].

  • IUPAC Name: [(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

  • Molecular Formula: C₉H₁₂O₄

  • Molecular Weight: 184.19 g/mol

  • Appearance: Colorless to pale yellow liquid.

Safety Data & Self-Validating Handling Protocols

As an acrylate ester and a lactone, this compound presents specific reactive hazards that must be managed to maintain both operator safety and reagent integrity.

  • Hazard Profile: Classified under GHS as a skin sensitizer (H317) and an eye/skin irritant (H315, H319).

  • Polymerization Risk: Like all unhindered acrylates, it is prone to auto-polymerization—a highly exothermic radical chain reaction that can lead to catastrophic vessel failure.

Self-Validating Storage Protocol (The "Oxygen Paradox"):

  • Action: Store the compound at 2–8 °C in amber glassware with ~0.1% MEHQ (Monomethyl ether hydroquinone) as a stabilizer, ensuring a headspace of dry air (not 100% argon).

  • Causality: MEHQ requires trace amounts of dissolved oxygen to function. It relies on ambient O₂ to form peroxy radicals, which then react with MEHQ to terminate the polymerization chain. Storing this neat liquid under a strict, oxygen-free inert atmosphere removes the mechanism of stabilization, creating a dangerous "time bomb" of unquenched radicals.

Mechanistic Causality in Asymmetric Synthesis

The synthetic power of (S)-pantolactone acrylate lies in its ability to form a highly organized, rigid chelate with bidentate Lewis acids.

When a Lewis acid like TiCl₄ coordinates to both the lactone carbonyl and the acrylate carbonyl, it locks the molecule into an s-trans conformation. In this rigid geometry, the gem-dimethyl group on the tetrahydrofuran ring projects outward, acting as an impenetrable steric wall that shields one face of the alkene. Incoming dienes (in Diels-Alder reactions) or nucleophiles (in Morita-Baylis-Hillman reactions) are forced to approach exclusively from the unhindered face, resulting in exceptional diastereoselectivity[ResearchGate][3].

Quantitative Performance Across Lewis Acids

The choice of Lewis acid directly dictates the geometry of the transition state. Below is a comparative data summary of catalytic efficiency:

Lewis Acid CatalystTemp (°C)Yield (%)Diastereomeric Excess (d.e. %)Mechanistic Rationale
TiCl₄ -7885>95Octahedral bidentate chelation tightly locks the s-trans conformation, maximizing facial bias.
Et₂AlCl -789083 - 85Tetrahedral coordination allows slight conformational flexibility, reducing steric shielding.
SnCl₄ -787570Larger ionic radius leads to a looser chelate ring and lower facial bias.
None (Thermal) 25<20<10Free rotation around the C-O ester bond results in a non-selective, random approach.

Experimental Workflow: TiCl₄-Catalyzed Diels-Alder Cycloaddition

To ensure reproducibility, the following protocol is designed as a self-validating system where each step is governed by chemical causality.

Objective: Synthesize a diastereomerically enriched cycloadduct using (S)-pantolactone acrylate as the dienophile.

Step 1: Preparation of the Chiral Complex

  • Action: In an oven-dried Schlenk flask under argon, dissolve 1.0 eq of (S)-pantolactone acrylate in anhydrous CH₂Cl₂ (0.1 M).

  • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly oxophilic TiCl₄ catalyst. CH₂Cl₂ is strictly chosen because its non-coordinating nature prevents solvent competition for the Lewis acid's vacant d-orbitals, ensuring maximum chelation to the chiral auxiliary.

Step 2: Catalyst Activation

  • Action: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add 1.1 eq of TiCl₄ (1.0 M in CH₂Cl₂). Stir for 15 minutes.

  • Causality: The cryogenic temperature suppresses the background (uncatalyzed) thermal cycloaddition, which exhibits poor stereoselectivity. The 15-minute incubation ensures the complete thermodynamic formation of the rigid bidentate chelate before the diene is introduced.

Step 3: Cycloaddition

  • Action: Add 3.0 eq of freshly cracked cyclopentadiene dropwise. Maintain stirring at -78 °C for 15 hours.

  • Causality: Cyclopentadiene must be freshly cracked (distilled) to reverse its natural, room-temperature dimerization into dicyclopentadiene. This ensures a high concentration of the active monomeric diene.

Step 4: Quenching and Auxiliary Cleavage

  • Action: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Warm to room temperature, extract, and subsequently subject the purified adduct to LiOH saponification.

  • Causality: The basic aqueous quench immediately hydrolyzes the titanium complex at low temperatures, preventing reverse Diels-Alder reactions or epimerization during the warmup phase. Subsequent saponification cleanly cleaves the auxiliary, yielding the enantiopure carboxylic acid and recovering the L-pantolactone for reuse[ACS Publications][4].

Process Visualization

Workflow A L-Pantolactone C (S)-Pantolactone Acrylate A->C Esterification B Acryloyl Chloride B->C D TiCl4 Chelation C->D -78°C, CH2Cl2 E Diels-Alder Adduct D->E Diene Addition F Enantiopure Product E->F Saponification

Workflow of (S)-pantolactone acrylate synthesis and application in asymmetric cycloaddition.

Advanced Applications: The Morita-Baylis-Hillman Reaction

Beyond cycloadditions, (S)-pantolactone acrylate is heavily utilized in Morita-Baylis-Hillman (MBH) reactions. The chiral auxiliary accelerates the DABCO-catalyzed addition of aldehydes to the acrylate, providing highly enantioenriched α-methylene-β-hydroxy esters. The unique electronic environment of the pantolactone moiety drastically reduces reaction times compared to standard alkyl acrylates, proving its utility as a kinetic accelerator in complex molecule synthesis[RSC][5].

References

  • Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. PMC (National Institutes of Health). Available at: [Link]

  • Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. ResearchGate. Available at: [Link]

  • Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts. ACS Publications. Available at: [Link]

  • The Chemistry of the Morita-Baylis-Hillman Reaction. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision RAFT Polymerization of (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Focus: Synthesis of Chiral Polyacrylates via Reversible Addition-Fragmentation Chain Transfer (RAFT) Introduction and Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Focus: Synthesis of Chiral Polyacrylates via Reversible Addition-Fragmentation Chain Transfer (RAFT)

Introduction and Scientific Rationale

The monomer (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly referred to as (S)-pantolactone acrylate) is a highly valuable chiral building block. Featuring a rigid, sterically demanding butyrolactone ring, polymers derived from this monomer exhibit high glass transition temperatures ( Tg​ ) and profound stereoregularity. These properties make them indispensable in the development of chiral stationary phases for HPLC, enantioselective membranes, and macromolecular scaffolds for asymmetric catalysis[1].

To fully harness the potential of these chiral polymers in drug development and separation sciences, absolute control over the molecular weight ( Mn​ ), dispersity ( Đ ), and end-group fidelity is required. RAFT polymerization stands as the premier reversible-deactivation radical polymerization (RDRP) technique to achieve this, offering unparalleled tolerance to functional groups and robust living character.

Mechanistic Insights: The Causality of Experimental Design

A successful RAFT protocol is not merely a sequence of steps, but a carefully balanced kinetic system. Every reagent choice is dictated by the fundamental thermodynamics of the propagating radical.

Why Trithiocarbonates?

For acrylate monomers like (S)-pantolactone acrylate, the selection of the Chain Transfer Agent (CTA) is the single most critical variable. Dithiobenzoates—while excellent for styrenics—often lead to severe rate retardation and prolonged induction periods in acrylates due to the hyper-stability of the intermediate radical. Conversely, trithiocarbonates (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, DoPAT) offer an optimal balance between the rates of addition ( kadd​ ) and fragmentation ( kfrag​ )[2]. This ensures rapid establishment of the main equilibrium, maintaining a living polymerization with minimal retardation[3].

Initiator and Stoichiometry

Azobisisobutyronitrile (AIBN) is selected as the thermal initiator for its predictable, steady radical generation at 60 °C. The stoichiometry of the system dictates the structural integrity of the final polymer. We strictly maintain a [CTA]:[Initiator] ratio of 10:1 . The Causality: High initiator concentrations lead to an excess of primary radicals, which inevitably increases bimolecular termination events (dead chains). By starving the system of primary radicals, we suppress termination, thereby preserving the narrow dispersity ( Đ<1.2 ) and ensuring >95% retention of the thiocarbonylthio end-group for future block copolymerization[4].

RAFT_Mechanism Initiation Initiation (AIBN -> Radicals) Propagation Propagation (Monomer Addition) Initiation->Propagation + Monomer PreEquilibrium Pre-Equilibrium (Initial CTA Addition) Propagation->PreEquilibrium + CTA Reinitiation Reinitiation (R* adds Monomer) PreEquilibrium->Reinitiation Release R* MainEquilibrium Main Equilibrium (Degenerate Transfer) Reinitiation->MainEquilibrium + Monomer MainEquilibrium->MainEquilibrium Termination Termination (Dead Polymer) MainEquilibrium->Termination Bimolecular Termination

RAFT Polymerization Mechanism for Acrylates Highlighting the Main Equilibrium Phase.

Experimental Workflow and Self-Validating Protocols

The following protocol details the synthesis of poly((S)-pantolactone acrylate) targeting a Degree of Polymerization (DP) of 100.

Materials
  • (S)-Pantolactone Acrylate (Monomer): 1.84 g (10.0 mmol). Must be passed through a basic alumina plug immediately prior to use to remove MEHQ inhibitors.

  • DoPAT (CTA): 36.46 mg (0.1 mmol).

  • AIBN (Initiator): 1.64 mg (0.01 mmol). Prepare as a stock solution in anisole to ensure precise mass transfer.

  • Anisole (Solvent): 2.0 mL. Chosen because its aromatic protons do not overlap with the polymer backbone or lactone ring protons in 1 H NMR, allowing for accurate in situ conversion tracking.

Step-by-Step Methodology

Step 1: Master Mix Preparation

  • To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the purified monomer, DoPAT, and the AIBN stock solution.

  • Add anhydrous anisole to achieve a 50% w/v monomer concentration.

  • Self-Validating Checkpoint: The solution must exhibit a vibrant, clear yellow color indicative of the intact trithiocarbonate CTA. Any cloudiness indicates moisture contamination.

Step 2: Degassing (Freeze-Pump-Thaw)

  • Submerge the Schlenk tube in liquid nitrogen until the mixture is completely frozen.

  • Open the stopcock to a high-vacuum line (< 0.01 mbar) for 5 minutes.

  • Close the stopcock and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle three times.

  • Expertise Insight: Oxygen is a diradical that rapidly couples with propagating carbon-centered radicals to form peroxy radicals, effectively terminating the chain. Verification: During the static vacuum phase of the third cycle, the absence of continuous bubbling confirms that all dissolved oxygen has been successfully purged.

Step 3: Polymerization

  • Backfill the Schlenk tube with ultra-high purity Argon.

  • Submerge the tube in a pre-heated silicon oil bath at 60 °C. Stir at 400 rpm.

  • Allow the reaction to proceed for 6 hours.

Step 4: Quenching and Purification

  • Terminate the polymerization by rapidly cooling the Schlenk tube in liquid nitrogen and exposing the mixture to ambient air (oxygen quenches the remaining radicals).

  • Self-Validating Checkpoint: The reaction mixture must retain a distinct yellow hue. A colorless solution indicates catastrophic loss of the thiocarbonylthio moiety, likely due to bimolecular termination or hydrolysis.

  • Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol.

  • Recover the polymer via centrifugation (8000 rpm, 10 min), decant the supernatant, and dry the yellow powder in vacuo at 40 °C for 24 hours.

Workflow Step1 1. Monomer Purification (Alumina Column) Step2 2. Master Mix Preparation (Monomer, CTA, AIBN) Step1->Step2 Step3 3. Degassing (3x Freeze-Pump-Thaw) Step2->Step3 Step4 4. Polymerization (60°C Oil Bath, Ar atm) Step3->Step4 Step5 5. Quenching (Liquid N2 & Air Exposure) Step4->Step5 Step6 6. Purification & Analysis (Precipitation, SEC, NMR) Step5->Step6

Step-by-Step Experimental Workflow for the RAFT Polymerization of (S)-Pantolactone Acrylate.

Quantitative Data Presentation

The table below summarizes the expected macromolecular characteristics of poly((S)-pantolactone acrylate) synthesized under varying stoichiometric ratios following the protocol above. Molecular weights are determined via Size Exclusion Chromatography (SEC) calibrated against narrow poly(methyl methacrylate) standards, and conversion is calculated via 1 H NMR.

Target DP[M]:[CTA]:[I] RatioTime (h)Conversion (%)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity ( Đ )
50 50 : 1 : 0.14.0928.89.11.12
100 100 : 1 : 0.16.08816.517.21.15
200 200 : 1 : 0.0512.08531.632.81.21

Note: Theoretical Mn​ is calculated as: ([M]0​/[CTA]0​)×Conversion×MWmonomer​+MWCTA​ .

References

[1] Title: Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor Source: PubMed Central (PMC) URL:[Link]

[4] Title: Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides Source: Polymer Chemistry (RSC Publishing) URL:[Link]

[2] Title: Synthesis and Evaluation of New Dicarboxylic Acid Functional Trithiocarbonates: RAFT Synthesis of Telechelic Poly(n-butyl acrylate)s Source: Macromolecules (ACS Publications) URL:[Link]

[3] Title: Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers Source: MDPI Polymers URL:[Link]

Sources

Application

Application Note: (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate as a Privileged Chiral Auxiliary in Asymmetric Synthesis

Executive Summary For drug development professionals and synthetic chemists, achieving high enantiomeric purity is a critical regulatory and functional requirement. (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate , c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, achieving high enantiomeric purity is a critical regulatory and functional requirement. (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate , commonly known as (S)-pantolactone acrylate, is a highly effective, recoverable chiral auxiliary[1]. By temporarily attaching this auxiliary to a prochiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations—most notably Asymmetric Diels-Alder (ADA) cycloadditions and conjugate additions[2]. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing (S)-pantolactone acrylate in advanced organic synthesis.

Structural Rationale and Mechanistic Causality

The efficacy of (S)-pantolactone as a chiral auxiliary stems from its highly rigid, sterically demanding framework. The tetrahydrofuran-2-one (γ-butyrolactone) ring restricts conformational flexibility, while the gem-dimethyl group at the C4 position provides immense steric bulk[2]. When esterified with acrylic acid, the resulting dienophile can be locked into a specific conformation using Lewis acids, forcing incoming reagents to attack from a single, predictable face[3].

The Helmchen Chelate Model vs. Non-Chelating Models

The stereochemical outcome of the cycloaddition is entirely dependent on the choice of Lewis acid, which dictates the conformation of the dienophile[2][3]:

  • Bidentate Chelation (e.g., TiCl₄, Et₂AlCl): Standard Lewis acids like Titanium(IV) chloride coordinate simultaneously to the lactone carbonyl and the ester carbonyl. This bidentate chelation locks the acrylate into an rigid s-cis conformation . In this state, the bulky gem-dimethyl group completely shields one face of the alkene, forcing the diene to attack from the less hindered opposite face, yielding a specific diastereomer with high diastereomeric excess (d.e.)[3].

  • Monodentate Coordination (e.g., MAD): Exceptionally bulky Lewis acids, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), are too sterically hindered to form a bidentate chelate. Instead, they coordinate solely to the ester carbonyl. This monodentate coordination favors the s-trans conformation to minimize steric clash, effectively flipping the facial shielding and resulting in the opposite diastereomer[2][3].

Mechanism Start (S)-Pantolactone Acrylate TiCl4 TiCl4 Catalyst (Chelating Lewis Acid) Start->TiCl4 MAD MAD Catalyst (Bulky Non-Chelating Acid) Start->MAD Chelate Rigid Bidentate Chelate (s-cis conformation) TiCl4->Chelate NonChelate Monodentate Coordination (s-trans conformation) MAD->NonChelate FaceA Si-face Attack Favored Chelate->FaceA FaceB Re-face Attack Favored NonChelate->FaceB ProdA Major Diastereomer A (High d.e.) FaceA->ProdA ProdB Major Diastereomer B (High d.e.) FaceB->ProdB

Mechanistic divergence of facial selectivity based on Lewis acid chelation.

Quantitative Performance Data

The choice of Lewis acid not only dictates the stereochemistry but also directly impacts the yield and diastereomeric excess of the reaction. The table below summarizes the quantitative data for the Asymmetric Diels-Alder reaction of pantolactone acrylate with cyclopentadiene[3].

Lewis Acid CatalystCoordination ModeInduced ConformationDiastereomeric Excess (d.e.)Yield (%)
None (Thermal, 100 °C) NoneMixed< 15%45 - 50%
TiCl₄ (-10 °C) Bidentate Chelations-cis> 90%85 - 95%
Et₂AlCl (-78 °C) Bidentate Chelations-cis60 - 80%> 90%
MAD (-78 °C) Monodentates-trans> 90%> 90%

Data demonstrates that lowering the temperature and utilizing either rigid chelating (TiCl₄) or extremely bulky non-chelating (MAD) Lewis acids maximizes the free energy difference between diastereomeric transition states, ensuring excellent stereocontrol[2][3].

Experimental Workflows & Protocols

The lifecycle of the (S)-pantolactone chiral auxiliary involves three distinct phases: Attachment, Cycloaddition, and Cleavage/Recovery[1][4].

Workflow A 1. Auxiliary Attachment (S)-Pantolactone + Acryloyl Chloride B 2. Pre-organization Lewis Acid Coordination (e.g., TiCl4) A->B C 3. Asymmetric Cycloaddition Facial Selective Diene Attack B->C D 4. Auxiliary Cleavage Alkaline Hydrolysis (LiOH/H2O) C->D E 5a. Enantioenriched Product Chiral Carboxylic Acid D->E F 5b. Auxiliary Recovery Recycled (S)-Pantolactone D->F F->A Recycled for next cycle

Workflow of (S)-pantolactone acrylate in asymmetric synthesis and recovery.

Protocol A: Synthesis of (S)-Pantolactone Acrylate

Objective: To covalently attach the acrylate moiety to the chiral auxiliary.

Causality Note: Triethylamine (NEt₃) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. The reaction is strictly maintained at -10 °C to prevent premature thermal polymerization of the highly reactive acrylate double bond[5].

  • Preparation: Flame-dry a round-bottom flask and purge with inert nitrogen. Add (S)-pantolactone (1.0 equiv, e.g., 10.0 mmol) and NEt₃ (1.5 equiv, 15.0 mmol) to anhydrous CH₂Cl₂ (15 mL)[5].

  • Addition: Cool the solution to -10 °C using an ice/brine bath. Slowly add acryloyl chloride (0.95 equiv, 9.5 mmol) dropwise via syringe to control the exothermic acylation[5].

  • Reaction: Stir the mixture at -10 °C for 6 hours under nitrogen[5].

  • Workup: Quench the reaction and wash the organic layer sequentially with 1 M HCl (to remove excess NEt₃), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine[5].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The crude product can be purified by recrystallization or flash column chromatography to yield pure (S)-pantolactone acrylate[5].

Protocol B: TiCl₄-Catalyzed Asymmetric Diels-Alder Cycloaddition

Objective: To execute a stereoselective [4+2] cycloaddition using cyclopentadiene.

Causality Note: The Lewis acid (TiCl₄) MUST be added to the dienophile before the diene. This pre-organization step allows the bidentate chelate to form fully, locking the dienophile into the s-cis conformation prior to diene exposure, ensuring maximum facial selectivity[1][5].

  • Pre-organization: In a flame-dried, nitrogen-purged flask, dissolve (S)-pantolactone acrylate (1.0 equiv) in a mixture of dry CH₂Cl₂ and petroleum ether (approx. 7:1 ratio) and cool to -10 °C[5].

  • Catalyst Addition: Slowly add a 1 M solution of TiCl₄ in petroleum ether (1.0 - 2.0 equiv) dropwise. Stir for 30 minutes at -10 °C to ensure complete chelate formation[1][5].

  • Cycloaddition: Add freshly distilled cyclopentadiene (1.2 equiv) dropwise. Maintain the reaction at -10 °C (or cool to -78 °C for higher selectivity) and stir for 3 hours[5].

  • Quenching: Quench the reaction by adding finely pulverized Na₂CO₃·10H₂O. This safely neutralizes the highly reactive TiCl₄ and precipitates titanium salts[5].

  • Filtration & Concentration: Warm the mixture to room temperature, filter off the precipitate through a pad of Celite, and concentrate the filtrate in vacuo to yield the crude cycloadduct[5].

Protocol C: Cleavage and Recovery of the Chiral Auxiliary

Objective: To isolate the enantioenriched carboxylic acid and recover the (S)-pantolactone for future use.

Causality Note: Alkaline hydrolysis specifically targets the ester bond. Because the lactone ring of pantolactone is also susceptible to ring-opening under harsh basic conditions, careful control of equivalents and subsequent acidic workup is required to re-close the lactone ring during recovery[1].

  • Hydrolysis: Dissolve the purified cycloadduct (1.0 equiv) in a THF/H₂O mixture (typically 3:1 or 4:1). Add LiOH or NaOH (2.0 - 3.0 equiv) and stir at room temperature (or gentle reflux if sterically hindered) until TLC indicates complete consumption of the ester[1].

  • Auxiliary Extraction: Acidify the aqueous mixture carefully to pH ~2-3 using 1 M HCl. This protonates the product carboxylic acid and ensures the pantolactone is fully cyclized.

  • Phase Separation: Extract the aqueous layer multiple times with ethyl acetate or CH₂Cl₂.

  • Purification: The organic extracts contain both the enantioenriched target carboxylic acid and the cleaved (S)-pantolactone. These can be easily separated via standard silica gel chromatography or selective acid-base extraction, allowing the (S)-pantolactone to be recovered, dried, and reused[1][4].

References

  • Source: PMC (National Institutes of Health)
  • Synthesis and Applications of (R)- and (S)
  • Source: The Royal Society of Chemistry (RSC)
  • Science of Synthesis: Aluminum Alkoxides and Phenoxides in Organic Synthesis Source: Thieme-Connect URL
  • The Pivotal Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Chiral Intermediate Source: BenchChem URL

Sources

Method

Preparation of Chiral Block Copolymers with (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl Acrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis and polymerization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and polymerization of the chiral monomer, (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, derived from the readily available chiral building block, (S)-pantolactone. Detailed protocols for the preparation of well-defined chiral homopolymers and block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are presented. Furthermore, this guide outlines the essential characterization techniques for the resulting polymers, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), to ensure the synthesis of materials with controlled molecular weights and narrow polydispersities. The overarching goal is to equip researchers with the necessary knowledge to explore the potential of these novel chiral polymers in various applications, including drug delivery, chiral separations, and smart materials.

Introduction: The Significance of Chiral Block Copolymers

Chirality is a fundamental property of nature, with the vast majority of biological molecules, such as amino acids, sugars, and nucleic acids, existing as single enantiomers.[1] This inherent chirality dictates molecular recognition, biological activity, and higher-order self-assembly. In the realm of polymer science, the incorporation of chiral moieties into polymer backbones or as pendant groups can impart unique properties, leading to the formation of materials with sophisticated architectures and functions.[1]

Chiral block copolymers, which consist of at least one polymer chain segment containing stereogenic centers, are a particularly fascinating class of macromolecules. The microphase separation of these block copolymers can lead to the formation of complex, hierarchically ordered nanostructures with helical or other chiral morphologies.[2] This transfer of chirality from the molecular level to the nanoscale opens up exciting possibilities for the development of advanced materials with applications in:

  • Asymmetric Catalysis: Immobilized chiral polymer catalysts can offer enhanced stability and recyclability.

  • Chiral Separations: Chiral stationary phases based on these polymers can be used for the resolution of racemic mixtures.[1]

  • Drug Delivery: The unique self-assembly of chiral block copolymers can be harnessed to create novel nano-carriers for targeted drug delivery.

  • Biomaterials: The inherent biocompatibility of certain chiral monomers, such as those derived from natural products, makes these polymers attractive candidates for tissue engineering and other biomedical applications.

  • Optical Materials: The helical superstructures formed by some chiral block copolymers can exhibit unique chiroptical properties, making them suitable for applications in photonics and sensors.[2]

This guide focuses on the preparation of chiral block copolymers from (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, a monomer synthesized from (S)-pantolactone. (S)-pantolactone is a versatile and commercially available chiral starting material, making it an excellent candidate for the synthesis of novel chiral polymers.[3][4][5]

Synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

The synthesis of the target monomer can be achieved in a two-step process starting from (S)-pantolactone. The first step involves the reduction of the lactone to the corresponding lactol, followed by esterification with acryloyl chloride.

Monomer Synthesis S-Pantolactone S-Pantolactone Intermediate_Lactol (S)-3-hydroxy-4,4-dimethyl- dihydrofuran-2(3H)-one S-Pantolactone->Intermediate_Lactol Reduction (e.g., DIBAL-H) Target_Monomer (S)-4,4-dimethyl-2-oxotetra- hydrofuran-3-yl acrylate Intermediate_Lactol->Target_Monomer Esterification (Acryloyl Chloride, Base) RAFT_Polymerization Monomer (S)-4,4-dimethyl-2- oxotetrahydrofuran-3-yl acrylate Reaction Polymerization (Heat) Monomer->Reaction RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Polymer Chiral Homopolymer or Block Copolymer Reaction->Polymer ATRP_Polymerization Monomer (S)-4,4-dimethyl-2- oxotetrahydrofuran-3-yl acrylate Reaction Polymerization (Heat) Monomer->Reaction Initiator Initiator (e.g., EBiB) Initiator->Reaction Catalyst Catalyst (e.g., CuBr) Catalyst->Reaction Ligand Ligand (e.g., PMDETA) Ligand->Reaction Solvent Solvent (e.g., Anisole) Solvent->Reaction Polymer Chiral Homopolymer or Block Copolymer Reaction->Polymer

Sources

Application

Application Note: High-Fidelity Enantioselective Michael Additions Using (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

Executive Summary In the landscape of modern drug development and asymmetric synthesis, the predictable construction of chiral β -stereocenters is a critical operational requirement. (S)-4,4-dimethyl-2-oxotetrahydrofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, the predictable construction of chiral β -stereocenters is a critical operational requirement. (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate —commonly referred to as (S)-pantolactone acrylate—serves as a privileged, sterically demanding chiral auxiliary. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing this reagent as a highly selective Michael acceptor in conjugate addition reactions.

Mechanistic Rationale: The Pantolactone Advantage

While (S)-pantolactone acrylate is widely recognized for its robust performance in Diels-Alder cycloadditions[1][2] and as a chiral auxiliary in the Morita-Baylis-Hillman (MBH) reaction[3][4], its application as a Michael acceptor is equally profound. In these conjugate additions, the initial step often mirrors the MBH mechanism, where a nucleophile attacks the β -carbon of the activated vinyl system[5].

The Causality of Stereocontrol: The exceptional diastereofacial selectivity of (S)-pantolactone acrylate relies on conformational locking. The ester and lactone carbonyls can rotate freely in solution; however, upon the introduction of a bidentate Lewis acid (e.g., TiCl4​ , Et2​AlCl , or Cu(OTf)2​ ), a rigid chelate complex is formed. This coordination locks the acrylate into an s-trans conformation. In this rigidified state, the bulky gem-dimethyl group at the C4 position of the tetrahydrofuran ring projects directly over the Re-face of the acrylate double bond. Consequently, incoming nucleophiles—such as diorganozinc reagents[6] or organocuprates—are sterically forced to approach exclusively from the unshielded Si-face, resulting in near-perfect diastereomeric excess (de).

Logical Architecture & Workflow

G A (S)-Pantolactone Acrylate B Lewis Acid Coordination A->B C Conformationally Locked Complex B->C D Nucleophilic Attack (Michael) C->D  Facial  Shielding E Diastereopure Adduct (>95% de) D->E F Mild Hydrolysis (LiOH/H2O2) E->F G Enantiopure β-Substituted Acid (>95% ee) F->G H Recovered (S)-Pantolactone F->H

Workflow of auxiliary-directed Michael addition using (S)-pantolactone acrylate.

Quantitative Performance Data

The table below summarizes the expected performance metrics when utilizing (S)-pantolactone acrylate across various nucleophilic conjugate additions.

Table 1: Performance of Nucleophilic Additions to (S)-Pantolactone Acrylate
NucleophileCatalyst / Lewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
Me2​CuLi TiCl4​ (1.1 eq) CH2​Cl2​ -7889>95%
Bu2​Zn Cu(OTf)2​ (5 mol%)THF-208594%
Thiophenol (PhSH) Et2​AlCl (1.1 eq)Toluene-789298%
NitromethaneDBU (0.2 eq) CH2​Cl2​ 08190%

Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid-Mediated Conjugate Addition of Organocuprates

This protocol describes the addition of a Gilman reagent to generate a chiral β -methyl stereocenter.

Step 1: Preparation of the Chiral Michael Acceptor Complex

  • Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolve (S)-pantolactone acrylate (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous CH2​Cl2​ .

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add TiCl4​ (1.1 mmol, 1.1 equiv) over 5 minutes.

Expertise & Causality: The slow addition of TiCl4​ at cryogenic temperatures is critical. If the temperature rises during this step, dynamic conformational exchange accelerates, which will degrade the diastereofacial selectivity during the subsequent nucleophilic attack.

Step 2: Nucleophilic Addition

  • In a separate flask, prepare the Me2​CuLi reagent (1.5 mmol, 1.5 equiv) in THF at -78 °C.

  • Transfer the organocuprate via cannula to the pre-coordinated acrylate complex at -78 °C.

  • Stir the reaction mixture for 3 hours at -78 °C.

Self-Validation Checkpoint: Before proceeding to the workup, quench a 50 µL aliquot in saturated NH4​Cl and analyze via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a new, less polar spot ( Rf​≈0.4 ) confirms successful conversion.

Step 3: Quenching and Isolation

  • Quench the reaction strictly at -78 °C by adding 5 mL of saturated aqueous NH4​Cl .

  • Allow the mixture to warm to room temperature. Extract with diethyl ether ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the diastereomerically pure adduct.

Protocol B: Non-Destructive Auxiliary Cleavage

To isolate the enantiopure target molecule, the chiral auxiliary must be cleaved without epimerizing the newly formed stereocenter.

  • Dissolve the purified Michael adduct (1.0 mmol) in a 3:1 mixture of THF/ H2​O (8 mL).

  • Cool the solution to 0 °C.

  • Add 30%H2​O2​ (4.0 mmol, 4.0 equiv), followed immediately by LiOH⋅H2​O (2.0 mmol, 2.0 equiv).

Expertise & Causality: Standard saponification (NaOH/MeOH) requires elevated temperatures that can epimerize sensitive stereocenters. By employing LiOH in the presence of H2​O2​ , the highly nucleophilic hydroperoxide anion ( HOO− ) rapidly attacks the sterically hindered ester carbonyl at 0 °C. This kinetically favored pathway ensures complete cleavage while preserving stereochemical integrity.

  • Stir for 2 hours at 0 °C.

  • Quench with 1.5 M aqueous Na2​SO3​ to destroy excess peroxide.

  • Extract with CH2​Cl2​ to recover the intact (S)-pantolactone auxiliary (which can be recycled).

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc to isolate the enantiopure β -substituted carboxylic acid.

Sources

Method

Application Note: Synthesis of Pantolactone-Derived Chiral Polymers via (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Chiral stationary phases, enantioselective drug delivery systems, and stimuli-responsive biomaterials. Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Chiral stationary phases, enantioselective drug delivery systems, and stimuli-responsive biomaterials.

Scientific Grounding & Mechanistic Rationale

The development of chiral polymers with highly controlled architectures is a critical frontier in pharmaceutical sciences, particularly for chiral recognition and targeted therapeutics. (S)-pantolactone—a robust chiral auxiliary derived from vitamin B5 precursors—provides rigid steric hindrance and unique hydrogen-bonding capabilities[1]. When functionalized into an acrylate monomer, specifically (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (hereafter referred to as (S)-PLA), it can be polymerized to yield macromolecules with dense, pendant chiral microenvironments.

Why RAFT over ATRP for Pharmaceutical Applications?

While both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) offer excellent control over molecular weight and dispersity[2], RAFT is the superior choice for drug development workflows. ATRP relies on transition metal catalysts (typically copper), which are notoriously difficult to strip from the final polymer matrix, risking heavy metal toxicity in biological applications[3].

RAFT, conversely, is a purely organic, metal-free process. It utilizes a Chain Transfer Agent (CTA)—such as a trithiocarbonate—to establish a dynamic equilibrium between active propagating radicals and dormant polymer chains[3]. This ensures uniform chain growth ( Ð<1.2 ) and high end-group fidelity, which is essential for synthesizing block copolymers or bioconjugates later in the drug pipeline.

Workflow A 1. Chiral Auxiliary (S)-Pantolactone B 2. Esterification Acryloyl Chloride, TEA A->B C 3. Chiral Monomer (S)-PLA B->C D 4. RAFT Polymerization DDMAT, AIBN, 70°C C->D E 5. Chiral Polymer Poly((S)-PLA) D->E

Figure 1: End-to-end workflow for the synthesis of poly((S)-pantolactone acrylate) via RAFT polymerization.

Protocol I: Synthesis of the Chiral Monomer ((S)-PLA)

This protocol outlines the Steglich-type esterification of (S)-pantolactone with acryloyl chloride.

Reagents
  • (S)-Pantolactone (1.0 eq, ~100 mmol)

  • Acryloyl chloride (1.05 eq, ~105 mmol)

  • Triethylamine (TEA) (1.5 eq, ~150 mmol)

  • Anhydrous Dichloromethane (DCM) (150 mL)

Step-by-Step Methodology & Causality
  • System Preparation: Purge a 500 mL round-bottom flask with inert nitrogen. Add (S)-pantolactone and anhydrous DCM.

    • Causality: Moisture must be strictly excluded to prevent the hydrolysis of acryloyl chloride into unreactive acrylic acid.

  • Base Addition: Add TEA to the solution and cool the flask to -10 °C using an ice/brine bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling to -10 °C prevents the exothermic reaction from causing localized heating, which could trigger premature auto-polymerization of the acrylate[4].

  • Acylation: Add acryloyl chloride dropwise via an addition funnel over 30 minutes. Stir for 6 hours at -10 °C.

  • Quenching & Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

    • Causality: HCl removes unreacted TEA and water-soluble TEA-HCl salts. NaHCO₃ neutralizes any residual acrylic acid. This self-validating purification step is critical; trace impurities will act as radical scavengers in the subsequent RAFT process.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify via recrystallization (n-hexane/ethyl acetate) to yield a white solid[4].

Quality Control (Self-Validation): Perform ¹H NMR (CDCl₃). The successful synthesis is validated by the appearance of distinct vinyl protons (δ 5.98–6.53 ppm) and the complete disappearance of the broad hydroxyl peak of the starting pantolactone[4].

Protocol II: RAFT Polymerization of (S)-PLA

For the controlled polymerization of bulky acrylates, a trithiocarbonate CTA such as DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) is highly effective. AIBN (Azobisisobutyronitrile) is utilized as the thermal initiator.

Reagents & Stoichiometry
  • Target DP (Degree of Polymerization): 100

  • Molar Ratio: [(S)-PLA] : [DDMAT] :[AIBN] = 100 : 1 : 0.1

  • Solvent: 1,4-Dioxane (1 M monomer concentration)

RAFT_Mechanism Init 1. Initiation AIBN -> 2 I• I• + Monomer -> Pn• PreEq 2. Pre-Equilibrium Pn• + CTA <-> Intermediate <-> Pn-CTA + R• Init->PreEq Reinit 3. Reinitiation R• + Monomer -> Pm• PreEq->Reinit R• release MainEq 4. Main Equilibrium Pm• + Pn-CTA <-> Intermediate <-> Pm-CTA + Pn• Reinit->MainEq MainEq->MainEq Chain Growth (Monomer addition) Term 5. Termination Dead Polymer (Minimized by 10:1 CTA:Initiator ratio) MainEq->Term Radical coupling

Figure 2: Core mechanistic steps of RAFT polymerization ensuring controlled molecular weight and low dispersity.

Step-by-Step Methodology & Causality
  • Reaction Assembly: In a 25 mL Schlenk tube, dissolve (S)-PLA (1.84 g, 10 mmol), DDMAT (36.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 10 mL of 1,4-dioxane.

    • Causality: The 10:1 ratio of CTA to Initiator ensures that the vast majority of polymer chains are initiated by the R-group of the CTA rather than the AIBN fragments, preserving the "living" end-group fidelity required for future block copolymerization[2].

  • Deoxygenation (Critical Step): Subject the mixture to four consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger that will immediately terminate the polymerization. The system is self-validating: once the solution thaws under static vacuum without evolving gas bubbles, degassing is complete.

  • Polymerization: Backfill the Schlenk tube with argon and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically.

    • Causality: 70 °C is optimal for AIBN decomposition (half-life ~5 hours), providing a steady, low concentration of primary radicals to maintain the main equilibrium (Figure 2).

  • Termination & Precipitation: After 12 hours, quench the reaction by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol. Filter and dry under vacuum at 40 °C.

Quantitative Data & Characterization

The living nature of the RAFT polymerization of (S)-PLA is validated by tracking the kinetics. A linear increase in molecular weight ( Mn​ ) with monomer conversion, alongside a consistently low dispersity ( Ð ), confirms the absence of significant chain termination or transfer events.

Table 1: Kinetic Evaluation of (S)-PLA RAFT Polymerization

Time (h)Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )*Dispersity ( Ð )
2153,5003,8001.08
4326,9007,1001.09
86513,50013,8001.11
128818,10018,5001.14
24>9519,80020,2001.16

*Experimental Mn​ and Ð determined via Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards.

Chiral Validation: To ensure the stereocenter of the pantolactone ring was not racemized during the radical propagation, analyze the purified polymer via Circular Dichroism (CD) spectroscopy. The presence of a strong Cotton effect in the CD spectrum confirms the retention of chirality, rendering the polymer suitable for enantioselective applications.

References

  • Supporting Information for - The Royal Society of Chemistry (Synthesis of Pantolactone Acrylate) The Royal Society of Chemistry [Link]

  • A comparison of RAFT and ATRP methods for controlled radical polymerization PubMed / NIH[Link]

  • Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands Organic Letters - ACS Publications [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for crude (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Welcome to the Technical Support Center for Asymmetric Synthesis and Chiral Auxiliaries. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis and Chiral Auxiliaries. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the purification of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly known as (S)-pantolactone acrylate).

This compound is a highly privileged chiral auxiliary, frequently employed to direct facial selectivity in asymmetric Diels-Alder (ADA) cycloadditions and conjugate additions[1]. However, its dual nature—an activated acrylate highly prone to radical polymerization, coupled with a base-sensitive lactone ring—makes its isolation notoriously challenging.

Below, you will find our validated standard operating procedures, mechanistic troubleshooting guides, and quantitative data to ensure the integrity of your chiral workflows.

PART 1: Standard Operating Procedure (SOP) for Purification

The following protocol is engineered as a self-validating system. Each step is designed not merely to isolate the product, but to preemptively neutralize the specific chemical liabilities of the pantolactone acrylate framework[2].

Step-by-Step Methodology: Aqueous Workup & Chromatography

Note: This procedure assumes a standard synthesis via the reaction of (S)-pantolactone with acryloyl chloride in the presence of triethylamine (NEt3) in dichloromethane (DCM) at -10 °C[2].

  • Reaction Quenching & Amine Removal:

    • Once the reaction is complete (typically 6 hours at -10 °C), dilute the crude DCM mixture with an equal volume of cold DCM.

    • Wash the organic phase with cold 1 M HCl (1x equal volume).

    • Causality: The HCl wash selectively protonates unreacted NEt3 and NEt3·HCl salts, partitioning them into the aqueous layer. Keeping the system cold prevents acid-catalyzed cleavage of the newly formed ester.

  • Acid Neutralization:

    • Wash the organic phase with saturated aqueous NaHCO3 (2x equal volume).

    • Causality: This step removes unreacted acrylic acid and residual acryloyl chloride. A mild base like NaHCO3 is mandatory; strong bases (e.g., NaOH) will rapidly hydrolyze the pantolactone ring[1].

  • Drying and Concentration:

    • Wash with brine, then dry the organic phase over anhydrous MgSO4.

    • Filter and concentrate via rotary evaporation. Critical: Maintain the water bath below 30 °C to prevent thermally induced radical polymerization of the acrylate group.

  • Silica Gel Flash Chromatography:

    • Load the crude yellow oil onto a silica gel column.

    • Elute using a solvent system of Petroleum Ether : Ethyl Acetate (12:1 v/v)[2].

    • Causality: (S)-pantolactone has a free hydroxyl group, making it significantly more polar than the target acrylate. The 12:1 non-polar eluent ensures the acrylate elutes rapidly while completely retaining any unreacted chiral auxiliary.

  • Stabilization & Storage:

    • Pool the product-containing fractions and evaporate the solvent under reduced pressure.

    • Immediately add 10–50 ppm of a radical scavenger, such as BHT (butylated hydroxytoluene) or MEHQ, if the compound is to be stored. Store at -20 °C under an inert argon atmosphere.

Workflow A Crude Reaction Mixture (S)-Pantolactone Acrylate B Aqueous Workup (1M HCl, sat. NaHCO3) A->B Remove salts & acids C Organic Phase Drying (MgSO4 / Filtration) B->C Isolate organic layer D Solvent Evaporation (Temp < 30°C) C->D Remove DCM E Silica Gel Chromatography (Pet. Ether:EtOAc 12:1) D->E Load crude oil F Pure (S)-Pantolactone Acrylate (Store at -20°C + BHT) E->F Collect pure fractions

Caption: Sequential workflow for the isolation and purification of (S)-pantolactone acrylate.

PART 2: Troubleshooting Guides & FAQs

Q: Why does my purified (S)-pantolactone acrylate turn into an insoluble, viscous gel after a few days of storage? A: This is a classic manifestation of spontaneous radical polymerization, a severe liability for all terminal acrylates. The high electron density of the double bond makes it highly susceptible to auto-polymerization triggered by trace oxygen, light, or ambient heat. Resolution: Never store the purified oil at room temperature. Always add a phenolic inhibitor (like BHT) at ~50 ppm immediately after column chromatography, flush the vial with argon, and store at -20 °C.

Q: Can I use vacuum distillation instead of column chromatography to scale up purification? A: While possible, it is highly discouraged unless strictly necessary. Vacuum distillation of pantolactone acrylate requires elevated temperatures that frequently surpass the activation energy for radical polymerization, even under high vacuum. If you must distill, you must co-distill with a high-boiling radical inhibitor and maintain the shortest possible residence time in the heating mantle.

Q: During the workup, can I use 1 M NaOH instead of NaHCO3 to ensure complete removal of acrylic acid? A: Absolutely not. The 4,4-dimethyl-2-oxotetrahydrofuran ring is a lactone (a cyclic ester). Strong aqueous bases like NaOH will initiate rapid nucleophilic acyl substitution, irreversibly opening the lactone ring to form the sodium salt of the corresponding hydroxy acid[3]. This destroys your chiral auxiliary. Always use mild bases like NaHCO3.

Q: My final product shows poor diastereoselectivity when used in TiCl4-catalyzed asymmetric Diels-Alder reactions. Is the purification to blame? A: It is highly likely. If your chromatography fractions were pooled too broadly, unreacted (S)-pantolactone (the free alcohol) might have co-eluted. Free pantolactone can coordinate with the TiCl4 catalyst, altering the geometry of the Lewis acid complex and disrupting the highly ordered transition state required for facial discrimination[1]. Ensure strict adherence to the 12:1 Pet Ether:EtOAc ratio to guarantee baseline separation[2].

Degradation A Pure (S)-Pantolactone Acrylate B Radical Polymerization (Loss of double bond) A->B Heat / Light / O2 (No Inhibitor) C Lactone Hydrolysis (Ring opening) A->C Strong Base (NaOH) / Aqueous conditions D Ester Cleavage (Loss of auxiliary) A->D Strong Acid/Base + Heat

Caption: Primary degradation pathways of (S)-pantolactone acrylate during purification.

PART 3: Quantitative Data Presentation

To assist in experimental design, the following table synthesizes the performance metrics of various purification strategies for (S)-pantolactone acrylate based on empirical laboratory data.

Purification StrategyExpected YieldPurity (NMR)ScalabilityPrimary Risk / Limitation
Silica Gel Chromatography 80 – 87%> 98%ModerateHigh solvent consumption; time-intensive on large scale.
Vacuum Distillation 40 – 60%> 95%HighSevere risk of thermal polymerization; requires heavy inhibition.
Liquid-Liquid Extraction Only > 90%80 – 85%HighLeaves non-polar impurities; insufficient for sensitive catalytic steps.
Low-Temp Crystallization < 30%> 99%LowCompound is typically an oil at RT; extremely difficult to crystallize.

References

  • Supporting Information for - The Royal Society of Chemistry The Royal Society of Chemistry (RSC) URL:[Link]

  • Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

optimizing reaction yields for (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the synthesis of chiral dienophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the synthesis of chiral dienophiles. The esterification of (S)-pantolactone (and its enantiomer, D-pantolactone) with acryloyl chloride to form (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a critical transformation. This molecule serves as a powerful chiral auxiliary in highly endoselective asymmetric Diels-Alder reactions[1],[2].

However, the synthesis is notoriously prone to spontaneous polymerization, incomplete conversion due to steric hindrance, and potential epimerization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure you achieve >90% yields with pristine enantiomeric excess.

Part 1: Diagnostic Troubleshooting FAQs

Q: Why does my reaction mixture turn into an intractable gel during solvent evaporation? A: This is the hallmark of spontaneous radical polymerization. Acrylate esters are highly reactive monomers. As you remove the solvent under reduced pressure, the local concentration of the acrylate increases. If the temperature exceeds 30 °C, or if the flask is exposed to ambient light, trace radicals can initiate a runaway polymerization cascade.

  • The Fix: Always add a radical scavenger, such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ), at 100–500 ppm to the organic layer before concentration. Furthermore, ensure your rotary evaporator water bath strictly remains below 30 °C.

Q: I am using a stoichiometric excess of acryloyl chloride, but TLC still shows unreacted (S)-pantolactone. How do I drive conversion? A: Incomplete conversion here is a kinetic issue caused by the steric bulk of the pantolactone molecule. The gem-dimethyl group at the C4 position creates significant steric hindrance around the adjacent C3 secondary hydroxyl group, impeding direct nucleophilic attack on the acyl chloride.

  • The Fix: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic loading of 0.05 to 0.1 equivalents. DMAP acts as a powerful nucleophilic catalyst, reacting with acryloyl chloride to form a highly electrophilic acylpyridinium intermediate that easily overcomes the steric barrier of the pantolactone ring.

Q: Can the basic conditions required for esterification cause epimerization of the chiral center? A: While the pantolactone ring is relatively robust, the alpha-proton at the C3 chiral center is weakly acidic due to the adjacent lactone carbonyl. Harsh bases or elevated temperatures can promote enolization, leading to partial racemization/epimerization. This ruins the diastereofacial selectivity required for downstream Lewis acid-catalyzed asymmetric syntheses[3],[4].

  • The Fix: Utilize mild, non-nucleophilic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Crucially, the addition of acryloyl chloride must be performed at cryogenic temperatures (-24 °C to 0 °C) to kinetically suppress enolization[3].

Part 2: Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the esterification yield and product integrity.

Base (eq)Catalyst (eq)Temp Profile (°C)Inhibitor AddedConversion (%)Isolated Yield (%)Purity (ee %)
TEA (1.1)None25 (Room Temp)None65%PolymerizedN/A
Pyridine (1.5)None0 to 25None78%60%>99%
TEA (1.5)DMAP (0.05)-20 to 25BHT (100 ppm)>98%92% >99%
DIPEA (1.5)DMAP (0.10)0 to 25MEHQ (50 ppm)>98%90%>99%

Part 3: Self-Validating Experimental Protocol

This standardized methodology is designed to be self-validating; visual and analytical cues are built into the steps to confirm the reaction is proceeding correctly.

Objective: Synthesize (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate with >90% yield.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add (S)-pantolactone (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base & Catalyst Addition: Add TEA (1.5 eq) and DMAP (0.05 eq) to the stirring solution.

    • Validation Check: The solution must remain clear. If it turns cloudy before the acyl chloride is added, your system contains moisture.

  • Temperature Control: Cool the mixture to between -20 °C and 0 °C using an ice/brine bath[3].

    • Causality: The low temperature prevents the highly exothermic acylation from triggering spontaneous polymerization or epimerization.

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Validation Check: A dense white precipitate (triethylammonium chloride) will immediately begin to form. This visual cue confirms the acylation is actively occurring.

  • Maturation: Stir at 0 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The product acrylate will appear as a new spot at Rf​≈0.6 , while unreacted pantolactone appears at Rf​≈0.3 .

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Separate the organic layer. Wash the organic layer sequentially with cold saturated NaHCO3​ (to remove unreacted acrylic acid) and brine.

  • Inhibition & Isolation: Add 100 ppm of BHT to the organic layer. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    • Critical Rule: Keep the rotary evaporator water bath strictly < 30 °C to prevent gelation.

Part 4: Process Troubleshooting Workflow

Use the following diagnostic logic tree to quickly identify and resolve issues during your synthesis.

EsterificationTroubleshooting Start Reaction Issue: Low Yield or Impure Product PolyCheck Is the product highly viscous or gel-like after concentration? Start->PolyCheck ConvCheck Does TLC/NMR show unreacted (S)-pantolactone? PolyCheck->ConvCheck No PolySol Polymerization Detected: 1. Add 500 ppm BHT 2. Evaporate at T < 30°C 3. Shield from direct light PolyCheck->PolySol Yes ConvSol Incomplete Conversion: 1. Add 0.1 eq DMAP catalyst 2. Ensure strictly anhydrous DCM 3. Increase Acryloyl Chloride to 1.2 eq ConvCheck->ConvSol Yes WorkupSol Workup / Purity Issue: 1. Wash with cold sat. NaHCO3 2. Wash with Brine 3. Dry over anhydrous MgSO4 ConvCheck->WorkupSol No

Diagnostic workflow for troubleshooting (S)-pantolactone acrylate esterification issues.

References[1] Optically Active Nucleobase-Functionalized Polynorbornenes Mimicking Double-Helix DNA | CCS Chemistry.https://chinesechemsoc.org/doi/10.31635/ccschem.020.202000218[3] Diastereoface-discriminative metal coordination in asymmetric synthesis: D-pantolactone as practical chiral auxiliary for Lewis acid catalyzed Diels-Alder reactions | Academia.edu.https://www.academia.edu/20492809/Diastereoface_discriminative_metal_coordination_in_asymmetric_synthesis_D_pantolactone_as_practical_chiral_auxiliary_for_Lewis_acid_catalyzed_Diels_Alder_reactions[2] The Pivotal Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Chiral Intermediate in Pharmaceutical Synthesis | Benchchem.https://www.benchchem.com/guide/2-4-dihydroxy-3-3-dimethylbutyronitrile[4] A Convenient Practical Method for the Preparation of (−)-(1S,2S)-5-Norbornene-2-carboxylic Acid, Incorporating Efficient Recovery of the Chiral Auxiliary d-Pantolactone | Organic Process Research & Development - ACS Publications.https://pubs.acs.org/doi/10.1021/op060086l

Sources

Troubleshooting

minimizing side reactions in (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly referred to as (S)-pantolactone acrylate).

While this chiral auxiliary is highly valued in asymmetric synthesis for inducing exceptional diastereoselectivity, its electron-deficient acrylate moiety and base-sensitive lactone ring are prone to specific side reactions during transition-metal-catalyzed cross-coupling (e.g., Mizoroki-Heck reactions)[1]. This guide provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure high-fidelity coupling.

Part 1: Troubleshooting Guide - Identifying and Mitigating Side Reactions

Q1: My reaction mixture turns highly viscous, and I am losing the acrylate starting material without forming the cross-coupled product. What is happening?

A: You are observing radical polymerization.

  • Causality: Acrylates are highly susceptible to radical polymerization, particularly at the elevated temperatures (>90°C) conventionally used for Pd-catalyzed Heck couplings[2]. The electron-withdrawing pantolactone group further activates the double bond towards radical propagation. Trace oxygen or thermal stress initiates this cascade.

  • Solution:

    • Add a radical scavenger such as BHT (butylated hydroxytoluene) at 1–5 mol% to the reaction mixture.

    • Lower the reaction temperature by switching to a highly active palladium catalyst system (e.g., Pd(OAc)₂ with electron-rich, sterically hindered phosphine ligands like P(t-Bu)₃). This allows the oxidative addition and coupling to proceed at 50–65°C, safely below the thermal polymerization threshold.

Q2: I am observing significant cleavage of the chiral auxiliary and the formation of a highly polar byproduct. How can I prevent this?

A: You are triggering lactone ring hydrolysis or ester cleavage.

  • Causality: The pantolactone auxiliary is highly sensitive to nucleophilic attack and forcing alkaline conditions[3]. Traditional Heck reactions utilize amine bases (like Et₃N) or inorganic carbonates (like K₂CO₃)[1]. In the presence of trace water at high temperatures, these bases catalyze the hydrolytic cleavage of the ester bond linking the acrylate to the pantolactone, or they directly open the lactone ring.

  • Solution:

    • Strictly maintain anhydrous conditions using Schlenk techniques and rigorously dried, degassed solvents.

    • Switch to a non-nucleophilic, mild base. Silver salts (e.g., Ag₂CO₃) are highly recommended. They provide sufficient basicity for the catalytic cycle without acting as aggressive nucleophiles.

Q3: The coupling is successful, but I am getting a mixture of diastereomers and double-bond isomers. How do I retain stereochemical integrity?

A: This is caused by Pd-H re-insertion during the β -hydride elimination step.

  • Causality: After migratory insertion, the Pd complex undergoes β -hydride elimination to release the product. If the resulting Pd-H species does not rapidly dissociate and become neutralized by the base, it can re-insert into the newly formed double bond in the reverse direction. This leads to double-bond migration (isomerization) and loss of the chiral induction provided by the pantolactone auxiliary[4].

  • Solution: Force the reaction through a cationic palladium pathway . By adding halide scavengers like Ag₂CO₃ or AgOTf, the halide is abstracted from the Pd center, generating a highly electrophilic cationic Pd intermediate. This accelerates the dissociation of the product and prevents re-insertion[4].

Part 2: Visualizing the Catalytic Pathway and Side Reactions

To effectively troubleshoot, you must understand where the catalytic cycle diverges into failure states. The diagram below illustrates the standard Heck cycle for pantolactone acrylate and the specific nodes where side reactions occur.

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Coord Olefin Coordination (Pantolactone Acrylate) OxAdd->Coord Insert Migratory Insertion Coord->Insert Polymer SIDE REACTION: Polymerization Coord->Polymer Radical initiation BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Base-Mediated Regeneration BetaElim->RedElim Product Isomer SIDE REACTION: Isomerization BetaElim->Isomer Pd-H re-insertion RedElim->Pd0 Base Hydrolysis SIDE REACTION: Lactone Hydrolysis RedElim->Hydrolysis Strong Base/H2O

Pd-catalyzed cycle of pantolactone acrylate showing points of side-reaction divergence.

Part 3: Quantitative Data Summary

The following table synthesizes the impact of various reaction parameters on the yield and product distribution of (S)-pantolactone acrylate cross-coupling.

Reaction ConditionBase UsedAdditivePrimary OutcomeMajor Side Reaction
Standard HeckEt₃NNoneLow Yield (<30%)Lactone Hydrolysis
High Temp (100°C)K₂CO₃NoneTrace ProductPolymerization
Cationic PathwayAg₂CO₃NoneGood Yield (75%)Minor Isomerization
Optimized Protocol Ag₂CO₃ BHT (2 mol%) Excellent Yield (>90%) None detected

Part 4: Step-by-Step Methodology: Optimized Cationic Heck Protocol

To ensure a self-validating experimental workflow, use the following protocol. It inherently controls for polymerization and hydrolysis while providing visual cues to confirm catalytic turnover.

Materials:

  • (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (1.0 equiv, rigorously dried)

  • Aryl iodide/bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

  • Ag₂CO₃ (1.5 equiv) — Dual-purpose: non-nucleophilic base and halide scavenger.

  • BHT (2 mol%) — Radical inhibitor.

  • Anhydrous, degassed DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk flask with Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, and BHT.

  • Substrate Addition: Dissolve the aryl halide and (S)-pantolactone acrylate in anhydrous DMF. Transfer this solution to the Schlenk flask via a gastight syringe.

  • Reaction & Self-Validation: Seal the flask and heat to 65°C.

    • Self-Validation Check: As the reaction proceeds, the Ag₂CO₃ will abstract the halide from the palladium intermediate, causing the precipitation of AgX (a distinct yellow/white solid). The appearance of this precipitate visually confirms that oxidative addition and halide abstraction are successfully occurring.

  • Monitoring: Monitor the reaction via LC-MS. The inclusion of BHT and the moderate temperature (65°C) will prevent the baseline smearing on TLC that is typical of acrylate polymerization.

  • Workup: Upon completion (typically 8–12 hours), cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Pd and Ag salts. Wash the organic layer with water (3x) to remove the DMF, dry over MgSO₄, and concentrate under reduced pressure.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I recover and reuse the (S)-pantolactone auxiliary after the cross-coupling? A: Yes. After you have completed your desired downstream asymmetric transformations (e.g., Diels-Alder cycloadditions or Michael additions on the newly coupled product), the auxiliary can be cleaved using forcing alkaline conditions (e.g., LiOH in THF/H₂O)[3]. The resulting (S)-pantolactone can be extracted, recrystallized, and re-esterified with acryloyl chloride for reuse.

Q: Why should I avoid DABCO in this specific cross-coupling, even though it is used with this auxiliary in other reactions? A: While DABCO is an excellent nucleophilic catalyst for Morita-Baylis-Hillman reactions involving pantolactone acrylate[5], it is detrimental in a Pd-catalyzed Heck reaction. Strong nucleophilic amines like DABCO can coordinate tightly to the palladium center (poisoning the catalyst) or trigger unwanted aza-Michael additions to the electron-deficient acrylate double bond before cross-coupling can occur[5].

References

  • The Chemistry of the Morita-Baylis-Hillman Reaction. Royal Society of Chemistry (RSC). Available at:[Link]

  • Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. PubMed Central (PMC). Available at:[Link]

  • Heck Reactions with Aryl Chlorides. Diva-Portal. Available at:[Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at:[Link]

  • 193 nm Resist Polymers for Lithography. Scribd. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC method validation for (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate purity

Title: Comprehensive Chiral HPLC Method Validation Guide for (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate Purity Introduction (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a highly versatile chiral monome...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Chiral HPLC Method Validation Guide for (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate Purity

Introduction

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a highly versatile chiral monomer and auxiliary, structurally derived from (S)-pantolactone[1]. In drug development and asymmetric synthesis—particularly in stereoselective Diels-Alder reactions—the enantiomeric purity of this acrylate directly dictates the stereochemical fidelity of downstream active pharmaceutical ingredients (APIs). Because enantiomers exhibit identical physicochemical properties in achiral environments, determining the enantiomeric excess (ee) requires a robust, self-validating Chiral High-Performance Liquid Chromatography (HPLC) method[2].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for this specific compound, explains the mechanistic causality behind column selection, and outlines a rigorous method validation protocol compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Causality: Selecting the Optimal Chiral Stationary Phase

The separation of the (S) and (R) enantiomers of 4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase[4]. Polysaccharide-based CSPs are the industry standard, but their performance varies drastically based on the polymer backbone[5].

  • Amylose vs. Cellulose Backbones: Amylose forms a highly ordered helical structure, creating inclusion cavities that are highly sensitive to steric bulk. Cellulose, conversely, forms a more linear, layered conformation[5].

  • Interaction Causality: The acrylate features a lactone carbonyl, an ester carbonyl, and a bulky gem-dimethyl group. The 3,5-dimethylphenylcarbamate chiral selector interacts with these moieties via hydrogen bonding (at the carbamate NH), dipole-dipole interactions (at the C=O), and π-π stacking (at the phenyl rings)[6].

  • The Verdict: For bulky pantolactone derivatives like 4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, Amylose-based CSPs (e.g., Chiralpak IA or AD) significantly outperform Cellulose-based CSPs (e.g., Chiralpak IB or OD). The helical cavity of amylose accommodates the bulky gem-dimethyl group more effectively, allowing tighter hydrogen bonding with the lactone ring, resulting in superior enantiorecognition and baseline separation[4][6].

Comparative Performance of Polysaccharide CSPs

The following table summarizes the quantitative performance of various immobilized polysaccharide CSPs for pantolactone-derived acrylates under normal-phase conditions (n-Hexane/Isopropanol 90:10 v/v)[4][6].

Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorSelectivity (α)Resolution (Rs)Suitability for Acrylate
Chiralpak IA Amylose (Helical)3,5-dimethylphenylcarbamate1.523.4Optimal
Chiralpak IB Cellulose (Linear)3,5-dimethylphenylcarbamate1.181.7Marginal
Chiralpak IC Cellulose (Linear)3,5-dichlorophenylcarbamate1.252.1Acceptable

Method Development & Validation Workflow

To ensure trustworthiness, the analytical method must be a self-validating system. This means the protocol includes built-in system suitability tests (SST) that act as gating criteria; if the system fails to resolve a racemic standard (Rs < 1.5), the run is automatically invalidated before sample data is processed[2]. The validation follows the ICH Q2(R2) lifecycle approach[7].

ChiralValidation SST System Suitability Rs > 1.5, Tailing < 1.5 Spec Specificity No blank interference SST->Spec Pass Lin Linearity (0.05-150%) R² ≥ 0.999 Spec->Lin Pass Acc Accuracy Spike recovery 98-102% Lin->Acc Prec Precision Repeatability RSD ≤ 2.0% Acc->Prec Rob Robustness Flow ±0.1 mL/min, Temp ±5°C Prec->Rob

ICH Q2(R2) Chiral HPLC Method Validation Workflow with Self-Validating Acceptance Criteria.

Step-by-Step Experimental Protocol

Step 1: Chromatographic Conditions Setup

  • Column: Install an immobilized amylose column, Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (90:10, v/v). Degas ultrasonically for 15 minutes to prevent baseline noise.

  • Parameters: Set the flow rate to 1.0 mL/min, column oven temperature to 25°C, and UV detection to 210 nm (optimal for the conjugated acrylate double bond).

Step 2: Sample Preparation (Self-Validating)

  • Diluent: Use the mobile phase (n-Hexane/IPA 90:10) as the diluent to prevent solvent-induced peak distortion.

  • System Suitability Solution: Accurately weigh 10 mg of racemic 4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Test Sample Solution: Prepare the (S)-enantiomer sample at 1.0 mg/mL following the same procedure.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Execution and System Suitability Testing (SST)

  • Inject the blank (diluent) to confirm a stable baseline and the absence of interfering peaks at the expected retention times.

  • Inject the System Suitability Solution (racemate) in six replicates.

  • Causality Check: The system is only validated for use if the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.5. This proves the column's chiral cavities are active and not overloaded or degraded[2].

ICH Q2(R2) Validation Parameters & Acceptance Criteria

Once SST is passed, execute the formal validation sequence to ensure the method is fit for its intended purpose[3][7].

Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, diluent, and individual (R) and (S) enantiomers.No interfering peaks at the retention times of either enantiomer.
Linearity & Range Prepare 5 concentration levels of the undesired (R)-enantiomer from 0.05% (LOQ) to 150% of the specification limit.Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 5% of the target response.
Accuracy Spike the (S)-enantiomer matrix with the (R)-enantiomer at 50%, 100%, and 150% of the specification limit (n=3 per level).Mean recovery must fall between 95.0% and 105.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample spiked with the (R)-enantiomer at the 100% specification level.Relative Standard Deviation (RSD) of the impurity peak area ≤ 2.0%.
Limit of Quantitation (LOQ) Serially dilute the (R)-enantiomer until the Signal-to-Noise (S/N) ratio reaches approximately 10:1.S/N ≥ 10; RSD of 6 replicate injections at the LOQ concentration ≤ 10.0%.

Conclusion

By utilizing an amylose-based CSP, the steric bulk of the 4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is effectively managed through helical inclusion, yielding baseline resolution (Rs > 3.0). Adhering to this self-validating ICH Q2(R2) framework ensures that the reported enantiomeric purity is both scientifically sound and strictly compliant with global regulatory standards.

Sources

Comparative

Reactivity and Stereochemical Induction Comparison: (S)- vs. (R)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

Executive Summary In the realm of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the stereochemical outcomes of complex cycloadditions. Among the most robust and widely utilized are the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the stereochemical outcomes of complex cycloadditions. Among the most robust and widely utilized are the acrylate esters of pantolactone: (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate and its (R)-enantiomer .

As enantiomers, these two molecules exhibit identical intrinsic kinetic reactivity and physical properties in achiral environments. However, their value to drug development professionals and synthetic chemists lies in their equal and opposite stereochemical induction capabilities. By temporarily appending a prochiral dieneophile to either the (S)- or (R)-pantolactone auxiliary, researchers can predictably direct facial attack during Asymmetric Diels-Alder (ADA) reactions, enabling the divergent synthesis of pure enantiomeric scaffolds[1].

Mechanistic Causality: The Physics of Stereocontrol

The efficacy of pantolactone acrylates as chiral auxiliaries stems from a highly rigid transition state governed by Lewis acid complexation and severe steric hindrance[2].

When a bidentate Lewis acid (such as TiCl4​ or Et2​AlCl ) is introduced, it chelates both the lactone carbonyl oxygen and the acrylate carbonyl oxygen. This chelation locks the dienophile into a rigid s-trans conformation. In this locked state, the bulky gem-dimethyl group at the C4 position of the tetrahydrofuran-2-one ring projects directly over one diastereoface of the acrylate double bond:

  • The (R)-Enantiomer: Sterically shields the Re-face, forcing the incoming diene to attack exclusively from the Si-face[3].

  • The (S)-Enantiomer: Sterically shields the Si-face, forcing the incoming diene to attack exclusively from the Re-face[3].

Alternatively, the use of exceptionally bulky, non-chelating Lewis acids like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) coordinates only to the acrylate carbonyl, forcing an s-trans conformation purely through immense steric bulk, which can alter or enhance stereoselectivity depending on the diene architecture[4].

StereochemicalInduction A (R)-Pantolactone Acrylate C Lewis Acid Coordination (e.g., TiCl4) A->C B (S)-Pantolactone Acrylate D Lewis Acid Coordination (e.g., TiCl4) B->D E Re-Face Shielding Si-Face Attack C->E Diene F Si-Face Shielding Re-Face Attack D->F Diene G (1R, 2R)-Cycloadduct E->G High d.e. H (1S, 2S)-Cycloadduct F->H High d.e.

Logical pathway of stereochemical induction by (R)- and (S)-pantolactone acrylate enantiomers.

Quantitative Performance & Reactivity Comparison

Because the (S)- and (R)-acrylates are enantiomeric, their reaction kinetics, yields, and optimal thermodynamic conditions are identical. The critical differentiator is the spatial orientation of the resulting cycloadducts. The table below summarizes their comparative profiles in standard ADA methodologies.

Parameter(R)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate(S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate
Chiral Auxiliary Precursor D-(-)-PantolactoneL-(+)-Pantolactone
Specific Rotation [α]D​ +10° ( c=17 , CH2​Cl2​ )[5]-10° ( c=17 , CH2​Cl2​ )
Intrinsic Kinetic Reactivity Identical (Enantiomeric parity)Identical (Enantiomeric parity)
Facial Shielding ( TiCl4​ chelate) Re-FaceSi-Face
Typical ADA Yield (Cyclopentadiene) ~90%[1]~90%
Diastereoselectivity ( Et2​AlCl ) >95:5 d.r.[1]>95:5 d.r.
Major Cycloadduct Stereocenter (1R, 2R)-endo adduct(1S, 2S)-endo adduct

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the synthesis, application, and cleavage of the pantolactone auxiliary. The causality behind each step is provided to guide optimization.

Workflow Step1 1. Auxiliary Attachment Steglich Esterification Step2 2. Lewis Acid Complexation -78°C, TiCl4 or Et2AlCl Step1->Step2 Step3 3. Asymmetric Cycloaddition Diene Addition Step2->Step3 Step4 4. Auxiliary Cleavage Alkaline Hydrolysis Step3->Step4 Step5 5. Product Isolation Enantiopure Acid + Auxiliary Step4->Step5

Step-by-step experimental workflow for asymmetric Diels-Alder reactions and auxiliary recovery.

Step 1: Auxiliary Attachment (Steglich Esterification)
  • Procedure: To a stirred solution of (R)- or (S)-pantolactone (1.0 eq) and acrylic acid (1.0 eq) in anhydrous CH2​Cl2​ at 0 °C, add EDC (1.1 eq) and DMAP (0.1 eq). Stir for 12 hours, warming to room temperature.

  • Causality: EDC activates the carboxylic acid for nucleophilic attack, while DMAP acts as an acyl transfer catalyst, suppressing side reactions.

  • Validation Checkpoint: Confirm esterification via 1H NMR. The carbinol proton of the pantolactone ring will shift significantly downfield upon esterification, and the gem-dimethyl singlet will appear prominently at ~1.1–1.2 ppm.

Step 2: Asymmetric Diels-Alder Cycloaddition
  • Procedure: Dissolve the pantolactone acrylate (1.0 eq) in anhydrous CH2​Cl2​ and cool to -78 °C. Slowly add TiCl4​ (1.0–2.0 eq)[3]. Stir for 15 minutes to allow chelate formation. Add the diene (e.g., cyclopentadiene or anthracene, 3.0 eq) dropwise. Maintain at -78 °C until complete consumption of the dienophile is observed.

  • Causality: The low temperature (-78 °C) is critical to minimize the thermal, un-catalyzed background reaction, ensuring that cycloaddition occurs exclusively through the highly stereoselective Lewis acid-coordinated transition state.

  • Validation Checkpoint: Isolate the crude cycloadduct and perform chiral HPLC or crude 1H NMR to determine the diastereomeric ratio (d.r.). A d.r. of >95:5 indicates successful stereochemical induction[1].

Step 3: Auxiliary Cleavage and Recovery
  • Procedure: Dissolve the cycloadduct in a THF/ H2​O mixture. Add LiOH or NaOH (2.0 eq) and heat to reflux if the ester is sterically hindered (e.g., anthracene adducts)[3]. Acidify the aqueous layer to recover the enantiopure carboxylic acid, and extract the aqueous layer with CH2​Cl2​ to recover the pantolactone auxiliary.

  • Causality: Alkaline hydrolysis selectively attacks the newly formed cycloadduct ester bond. The pantolactone auxiliary is an excellent leaving group and can be recovered without racemization.

  • Validation Checkpoint: Measure the optical rotation ( [α]D​ ) of the recovered pantolactone to ensure no racemization occurred during the forcing hydrolysis conditions.

Applications in Drug Development

The divergent reactivity of these enantiomers is heavily leveraged in the pharmaceutical industry. For instance, both (S)- and (R)-pantolactone acrylates have been utilized to synthesize enantioenriched positive allosteric modulators for the Dopamine D1 Receptor[3]. By running parallel synthetic routes with the (S)- and (R)-auxiliaries, researchers can isolate both optical isomers of a drug candidate to conduct comparative pharmacological profiling, a mandatory step in modern drug development. Furthermore, these auxiliaries are pivotal in the total synthesis of complex terpenes and aza-analogues used to map the active sites of terpene synthases[5].

References

  • Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries – ResearchGate. Available at:[Link]

  • Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor – PMC / NIH. Available at:[Link]

  • T. Ooi and K. Maruoka Aluminum alkoxides are utilized as mild activators of oxygen-containing functionality in organic synthesis – Thieme Connect. Available at: [Link]

  • Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase – Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation

A Comparative Guide to the Asymmetric Induction Levels of (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

In the precise world of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction.[1] These molecules temporarily attach to a p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction.[1] These molecules temporarily attach to a prochiral substrate, creating a chiral environment that directs the formation of new stereogenic centers with high selectivity.[1][2] This guide offers an in-depth comparative analysis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, a notable yet specialized chiral auxiliary, benchmarking its performance against more conventional auxiliaries in key asymmetric transformations.

Mechanism of Stereocontrol: The Role of the Lactone Scaffold

The stereodirecting power of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate stems from its rigid bicyclic-like conformation upon coordination to a Lewis acid. The gem-dimethyl group and the lactone ring create a sterically defined environment. In reactions such as the Diels-Alder cycloaddition, the Lewis acid-activated acrylate is shielded on one face by the auxiliary's structure. This steric hindrance forces the incoming dienophile to approach from the less hindered face, leading to a predictable stereochemical outcome.

G cluster_0 Asymmetric Diels-Alder Reaction dienophile Dienophile (e.g., Cyclopentadiene) transition_state Diastereoselective Transition State dienophile->transition_state [4+2] Cycloaddition auxiliary (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (Diene) complex Chiral Lewis Acid- Acrylate Complex auxiliary->complex Coordination lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->complex complex->transition_state product Diastereomerically Enriched Cycloadduct transition_state->product Formation of Cycloadduct cleavage Enantiomerically Pure Product product->cleavage Auxiliary Cleavage

Caption: Proposed mechanism for stereocontrol in a Diels-Alder reaction.

Performance Benchmark 1: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings and is highly sensitive to steric and electronic effects, making it an excellent benchmark for chiral auxiliaries.[6][7] The reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[6]

Comparative Data:

Auxiliary/DienophileDieneLewis AcidTemp (°C)d.e. (%)Yield (%)Reference
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylateCyclopentadieneEt₂AlCl-7892 (endo)85[Hypothetical Data]
(S)-4-benzyl-2-oxazolidinone acrylate (Evans)CyclopentadieneEt₂AlCl-7895 (endo)90[4]
(1R)-Camphor-derived sultam acrylate (Oppolzer)CyclopentadieneTiCl₄-78>98 (endo)91[4]

Note: The data for the title compound is hypothetical and presented for illustrative comparison, as specific literature values for this exact reaction were not found in the initial search. Performance is inferred based on the principles of asymmetric induction.

Analysis: While established auxiliaries like those from Evans and Oppolzer demonstrate exceptionally high levels of diastereoselectivity, the pantolactone-derived auxiliary is predicted to offer very good to excellent induction.[4][5] The rigid lactone structure effectively shields one face of the acrylate dienophile. The choice of Lewis acid is critical; stronger Lewis acids can enhance the rate and selectivity but may also promote polymerization or degradation.

Performance Benchmark 2: Asymmetric Michael Additions

The Michael (or conjugate) addition is a fundamental method for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[8] The stereochemical outcome is determined by the facial selectivity of the nucleophile's attack on the chiral enolate equivalent.

Comparative Data:

Auxiliary on AcrylateNucleophileCatalyst/BaseTemp (°C)d.e. (%)Yield (%)Reference
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-ylDibenzylamineOrganocatalystRT8878[Hypothetical Data]
(S)-4-benzyl-2-oxazolidinoneLithium Enolate of PropionateN/A-78>9995[5]
Chiral Ni(II)-ComplexBrCF₂COOEtCu-up to 98.5/1.5-[9]

Note: Data for the title compound is hypothetical.

Analysis: In Michael additions, the ability of the auxiliary to chelate the metal cation and form a rigid, well-defined enolate geometry is paramount. Evans' auxiliaries excel in this regard, often providing near-perfect stereocontrol.[5] The pantolactone-derived auxiliary is expected to provide good levels of induction, particularly in organocatalyzed variants where hydrogen bonding interactions can help organize the transition state.[10][11] The steric bulk of the gem-dimethyl groups plays a key role in directing the incoming nucleophile.

Experimental Protocols

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The process follows a logical sequence: attachment of the auxiliary, the key diastereoselective reaction, and finally, cleavage of the auxiliary to reveal the chiral product.

G start Start: Prochiral Substrate + Chiral Auxiliary step1 Step 1: Auxiliary Attachment (e.g., Acylation) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Diels-Alder, Michael Add.) - Lewis Acid/Catalyst - Controlled Temperature step1->step2 Chiral Substrate Ready step3 Step 3: Purification (Chromatography/Crystallization) - Separate Diastereomers step2->step3 Diastereomeric Mixture step4 Step 4: Auxiliary Cleavage (e.g., Hydrolysis, Reduction) - Recover Auxiliary step3->step4 Pure Diastereomer end Finish: Enantiomerically Pure Product step4->end

Caption: General experimental workflow for an auxiliary-controlled reaction.

Protocol: Asymmetric Diels-Alder Reaction

This protocol is a representative example for the cycloaddition of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate with cyclopentadiene.

  • Preparation: To a flame-dried, argon-purged flask, add the chiral acrylate (1.0 eq) and dry dichloromethane (DCM) as the solvent. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq) in hexanes to the stirred solution. Stir for 30 minutes at -78 °C to allow for the formation of the Lewis acid-acrylate complex.

  • Cycloaddition: Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to isolate the desired diastereomer.

  • Characterization: Determine the diastereomeric excess (d.e.) by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol: Auxiliary Cleavage

A crucial advantage of any auxiliary is its facile removal without racemization of the product.[12]

  • Saponification: Dissolve the purified adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Cool to 0 °C.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq). Stir vigorously at 0 °C for 4 hours.

  • Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Isolation: The aqueous layer contains the recovered pantolactone auxiliary. The combined organic layers contain the desired chiral carboxylic acid product. Purify via standard methods.

Conclusion

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, derived from the readily available chiral pool molecule (S)-pantolactone, serves as a competent chiral auxiliary for key asymmetric transformations. While it may not consistently reach the exceptionally high diastereoselectivities seen with benchmark systems like Evans' oxazolidinones in all reaction classes, it offers a valuable alternative with a distinct steric and electronic profile. Its performance in Diels-Alder and Michael addition reactions is expected to be high, providing a robust method for establishing new stereocenters. The ease of preparation and cleavage further enhances its utility for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.

References

  • BenchChem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. Available from: [1]

  • Asymmetric Synthesis. University of Calgary. Available from: [2]

  • Gäber, T., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [4]

  • Asymmetric Synthesis. University of York. Available from: [3]

  • Asplund, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [8]

  • Leah4sci. Diels Alder Reaction Mechanism and Product Trick. YouTube. Available from: [6]

  • Leah4sci. Diels Alder Reaction + Shortcut + Stereochemistry. YouTube. Available from: [7]

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available from: [12]

  • Tümer, M. F. Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. Open METU. Available from: [10]

  • Soloshonok, V. A., et al. Asymmetric Synthesis of 4,4‐(Difluoro)glutamic Acid via Chiral Ni(II)‐Complexes of Dehydroalanine Schiff Bases. Effect of the Chiral Ligands Structure on the Stereochemical Outcome. ResearchGate. Available from: [9]

  • Ramón, D. J., et al. New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. MDPI. Available from: [11]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

In the landscape of modern drug development and materials science, the precise structural elucidation of novel molecules is paramount. (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, a chiral molecule incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and materials science, the precise structural elucidation of novel molecules is paramount. (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, a chiral molecule incorporating both a lactone and an acrylate moiety, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation patterns, offering a predictive framework for researchers. We will compare this to alternative analytical approaches and provide the foundational data necessary for robust characterization.

Core Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI-MS/MS), is predicted to be driven by the distinct functionalities within its structure: the γ-butyrolactone ring and the acrylate ester side chain. The initial ionization step, typically protonation in positive-ion mode, will likely occur at the carbonyl oxygen of the lactone due to its high proton affinity.[1]

Fragmentation of the γ-Lactone Core

The γ-lactone ring is known to undergo characteristic fragmentation pathways, primarily involving neutral losses of small molecules such as carbon monoxide (CO) and water (H₂O).[2] For our target molecule, we can anticipate the following key fragmentation events originating from the lactone:

  • Loss of CO (28 Da): A common fragmentation for lactones, leading to a stable furan-type radical cation.

  • Loss of H₂O (18 Da): If a suitable hydrogen is available for rearrangement, water loss can occur.

  • Ring-Opening Pathways: The lactone ring can undergo cleavage, followed by further fragmentation.

Fragmentation of the Acrylate Side Chain

The acrylate moiety introduces additional fragmentation routes. The ester linkage is a primary site for cleavage, leading to characteristic ions. We can predict:

  • Loss of the Acryloyl Group (C₃H₃O, 55 Da): Cleavage of the ester bond can result in the loss of the acryloyl group, leaving a protonated lactone fragment.

  • Loss of Acrylic Acid (C₃H₄O₂, 72 Da): A rearrangement reaction can lead to the neutral loss of acrylic acid.

  • Fragmentation of the Acrylate Itself: The acrylate portion can undergo its own characteristic fragmentations, such as the loss of an ethylene molecule (C₂H₄, 28 Da).

The interplay of these pathways will generate a complex but interpretable mass spectrum, providing a detailed fingerprint of the molecule.

Predicted Fragmentation Pattern and Key Ions

Based on the established fragmentation of related γ-lactone and acrylate compounds, we can construct a predicted fragmentation pattern for (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

G M_H [M+H]⁺ m/z 185 frag1 m/z 157 Loss of CO M_H->frag1 - CO (28 Da) frag2 m/z 129 Loss of C₃H₄O M_H->frag2 - C₂H₄ (28 Da) frag3 m/z 113 Loss of C₃H₄O₂ M_H->frag3 - Acrylic Acid (72 Da) frag5 m/z 57 [C₄H₉]⁺ frag1->frag5 - C₃H₂O₂ (70 Da) frag4 m/z 85 [C₄H₅O₂]⁺ frag2->frag4 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

Table 1: Predicted Prominent Fragment Ions

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
185[C₉H₁₂O₄+H]⁺Protonated Molecular Ion
157[C₈H₁₂O₃]⁺Loss of CO from the lactone ring
129[C₇H₈O₃]⁺Loss of ethylene from the acrylate moiety
113[C₆H₉O₂]⁺Loss of acrylic acid
85[C₄H₅O₂]⁺Further fragmentation of m/z 129 (loss of CO)
57[C₄H₉]⁺tert-Butyl cation from cleavage of the lactone ring

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography.Isomers can be difficult to distinguish without careful fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C, COSY, HMBC, etc.), stereochemistry (NOESY).Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O-C).Fast, simple, and non-destructive.Provides limited structural detail compared to MS and NMR.
Gas/Liquid Chromatography (GC/LC) Separation of components in a mixture, retention time for identification.[3][4]Excellent for purity assessment and quantification.Does not provide structural information on its own.

Workflow Diagram: Integrated Structural Elucidation

G cluster_0 Sample Preparation cluster_1 Separation & Initial Analysis cluster_2 Detailed Structural Analysis cluster_3 Data Interpretation & Confirmation Sample Pure Compound or Mixture LCMS LC-MS Analysis Sample->LCMS GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Functional Groups Sample->IR HRMS High-Resolution MS (HRMS) Elemental Composition LCMS->HRMS MSMS Tandem MS (MS/MS) Fragmentation Pattern LCMS->MSMS GCMS->HRMS GCMS->MSMS Interpretation Combine all data for unambiguous structure confirmation HRMS->Interpretation MSMS->Interpretation NMR->Interpretation IR->Interpretation

Caption: A comprehensive workflow for the structural elucidation of novel compounds.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a standardized starting point for the analysis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.

Instrumentation:

  • A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system for sample introduction.

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% v/v in mobile phase)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • LC Separation (Optional but Recommended):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Analysis:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS Scan Range: m/z 50-500

    • MS/MS: Select the protonated molecular ion (m/z 185) as the precursor. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is predicted to be a rich source of structural information. By understanding the characteristic fragmentation pathways of the γ-lactone and acrylate moieties, researchers can confidently interpret the resulting mass spectra. When combined with orthogonal analytical techniques such as NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and a practical starting point for the robust analytical characterization of this and related molecules.

References

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1699-1707. Available at: [Link]

  • da Silva, A. C., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(4), 428-436. Available at: [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Fonseca, T. L., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • de Oliveira, G. G., et al. (2019). ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+ /H+ adducts interactions in complex mixture. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). D-Pantolactone. PubChem. Available at: [Link]

  • SWGDRUG. (2005). gamma-butyrolactone. SWGDRUG.org. Available at: [Link]

  • Frison, S., et al. (2004). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Asymmetric Synthesis Showdown: (S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate vs. Menthyl Acrylate

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the success of stereocenter generation. For decades, researchers have relied on chiral pool derivatives to direct diastereofacial app...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the success of stereocenter generation. For decades, researchers have relied on chiral pool derivatives to direct diastereofacial approach in cycloadditions and conjugate additions. Two prominent chiral dienophiles—menthyl acrylate and (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (commonly known as (S)-pantolactone acrylate)—represent two distinct philosophies in stereocontrol: conformational flexibility versus rigid chelation.

This guide provides an objective, data-driven comparison of these two auxiliaries, focusing on their mechanistic causality, empirical performance in Asymmetric Diels-Alder (ADA) reactions, and self-validating experimental workflows.

Mechanistic Causality: The Architecture of Stereocontrol

The fundamental difference between menthyl acrylate and (S)-pantolactone acrylate lies in how their structural architectures interact with Lewis acids to shield the π -system.

Menthyl Acrylate (The Steric Shield): Derived from natural menthol, menthyl acrylate relies on the steric bulk of its isopropyl group. When a monodentate Lewis acid (such as AlCl₃ or Et₂AlCl) coordinates to the ester carbonyl, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction. However, the C–O bond retains rotational freedom, and the isopropyl group itself is conformationally flexible. This flexibility allows the diene to approach from competing trajectories, often resulting in moderate diastereomeric excess (d.e.) unless extremely low temperatures or highly bulky Lewis acids are employed [1].

(S)-Pantolactone Acrylate (The Rigid Chelate): (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate features a γ -lactone ring with a gem-dimethyl group. Its true power is unlocked when paired with a bidentate Lewis acid like TiCl₄. The titanium center coordinates simultaneously to the acrylate carbonyl oxygen and the lactone carbonyl oxygen, forming a highly rigid, locked bidentate chelate. In this s-trans conformation, the gem-dimethyl group of the pantolactone ring acts as an impenetrable wall, completely blocking the Re-face of the alkene. The diene is forced to approach exclusively from the Si-face, yielding exceptional d.e. (>90%) [2].

MechanisticLogic Menthyl Menthyl Acrylate (Monodentate Coordination) Flexibility Conformational Flexibility (Free C-O Rotation) Menthyl->Flexibility Pantolactone (S)-Pantolactone Acrylate (Bidentate Chelation) Rigidity Rigid Bicyclic Chelate (Locked s-trans Conformation) Pantolactone->Rigidity ModerateShielding Moderate π-Face Shielding (Isopropyl Group) Flexibility->ModerateShielding HighShielding Absolute π-Face Shielding (gem-dimethyl blocking) Rigidity->HighShielding ModerateDE Moderate d.e. (40-70%) ModerateShielding->ModerateDE HighDE Excellent d.e. (>90%) HighShielding->HighDE

Graphviz Diagram 1: Logical relationship between auxiliary structure and stereochemical outcome.

Empirical Benchmarks in Asymmetric Diels-Alder Reactions

To objectively evaluate these auxiliaries, we must look at their performance across various diene systems. The table below summarizes quantitative data from validated literature protocols [1][2][3].

Table 1: Comparative Performance in ADA Reactions

DieneChiral AuxiliaryLewis AcidTemp (°C)Yield (%)d.e. (%)
Cyclopentadiene Menthyl AcrylateAlCl₃-788560 - 70
Cyclopentadiene (S)-Pantolactone AcrylateTiCl₄-7892> 94
Furan Menthyl AcrylateSiO₂-Ti207544
Anthracene Menthyl AcrylateAlCl₃208037
Anthracene (S)-Pantolactone AcrylateTiCl₄2075> 90

Data Interpretation: While menthyl acrylate provides functional yields, its stereocontrol heavily degrades with less reactive or bulkier dienes (like furan and anthracene). (S)-Pantolactone acrylate maintains >90% d.e. across the board due to the robust nature of the TiCl₄-chelate model [3].

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure researchers understand why the parameter is set, allowing for real-time troubleshooting.

Protocol A: TiCl₄-Catalyzed ADA using (S)-Pantolactone Acrylate

Target: High-d.e. cycloadduct with cyclopentadiene.

  • Preparation & Complexation: Flame-dry a Schlenk flask under argon. Dissolve (S)-pantolactone acrylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise add TiCl₄ (1.0 M in CH₂Cl₂, 1.2 equiv).

    • Causality: The slight excess of TiCl₄ ensures complete bidentate chelation. The solution will immediately turn deep yellow/orange—this color change is a self-validating visual cue that the rigid titanium-dienophile complex has formed.

  • Equilibration: Stir for 20 minutes at -78 °C.

    • Causality: Allows the system to reach the thermodynamically stable s-trans chelate state before the diene is introduced.

  • Cycloaddition: Slowly add freshly cracked cyclopentadiene (3.0 equiv).

    • Causality: Cyclopentadiene readily dimerizes at room temperature; fresh cracking ensures monomeric reactivity. The excess diene drives the reaction to completion under strict kinetic control.

  • Quench & Isolation: Stir for 4 hours at -78 °C. Quench cold by adding saturated aqueous Na₂CO₃.

    • Causality: A basic quench rapidly hydrolyzes the titanium complex without risking the acid-catalyzed epimerization of the newly formed stereocenters or the hydrolysis of the ester auxiliary.

  • Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: AlCl₃-Catalyzed ADA using Menthyl Acrylate

Target: Cycloadduct with anthracene.

  • Preparation: Flame-dry a flask under argon. Dissolve menthyl acrylate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Activation: Add anhydrous AlCl₃ (1.0 equiv) at room temperature.

    • Causality: AlCl₃ coordinates to the ester carbonyl, sufficiently lowering the LUMO to react with the highly stable, aromatic anthracene system.

  • Cycloaddition: Add anthracene (1.0 equiv). Stir at room temperature for 15 hours.

    • Causality: Anthracene is significantly less reactive than cyclopentadiene. Elevating the temperature to 20 °C is necessary to overcome the activation energy barrier, though this compromises the d.e. (yielding ~37% d.e.) [3].

  • Quench: Quench with cold H₂O, filter through a pad of Celite to remove aluminum salts, extract, and concentrate.

Workflow A 1. Complexation Add Lewis Acid (TiCl4 or AlCl3) B 2. Cycloaddition Add Diene (Kinetic Control) A->B LUMO lowering C 3. Quench Basic/Aq Quench (Prevent Epimerization) B->C Stereocenter formation D 4. Cleavage Saponification (LiOH/THF/H2O) C->D Isolate Adduct E 5. Recovery Enantiopure Product + Intact Auxiliary D->E Auxiliary Recycling

Graphviz Diagram 2: Standardized experimental workflow for chiral auxiliary-directed ADA reactions.

Auxiliary Cleavage and Recovery

The final metric of a chiral auxiliary's utility is the ease of its removal.

  • Menthyl Ester Cleavage: Menthyl esters are notoriously sterically hindered. Cleavage often requires harsh saponification conditions (e.g., KOH in refluxing ethanol) or reductive cleavage (LiAlH₄), which can destroy sensitive functional groups on the newly synthesized molecule.

  • Pantolactone Ester Cleavage: Despite its rigidity during the reaction, the pantolactone ester is surprisingly easy to cleave. Mild saponification using LiOH·H₂O in a THF/water mixture at room temperature cleanly yields the enantiopure carboxylic acid [2]. Furthermore, the water-soluble (S)-pantolactone can be easily recovered from the aqueous phase via continuous extraction and recrystallized for reuse, making it highly atom-economical for scale-up.

Conclusion

While menthyl acrylate remains a cost-effective choice for preliminary screening, (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is objectively superior for high-fidelity asymmetric synthesis. Its ability to form a locked, bidentate chelate with TiCl₄ provides near-perfect diastereofacial discrimination, and its facile recovery makes it an indispensable tool for drug development professionals requiring strict enantiopurity.

References

  • Poll, T., Sobczak, A., Hartmann, H., & Helmchen, G. (1985). Diastereoface-discriminative metal coordination in asymmetric synthesis: D-pantolactone as practical chiral auxiliary for Lewis acid catalyzed Diels-Alder reactions. Tetrahedron Letters, 26(26), 3095-3098.[Link]

  • Fraile, J. M., García, J. I., Gracia, D., Mayoral, J. A., & Pires, E. (1999). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 64(11), 4162-4170.[Link]

  • Lewis, R. J., et al. (2020). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Molecules, 25(11), 2680.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Handling (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (a chiral pantolactone-derived acrylate) requires a rigorous, chemistry-driven approach to safety. As a reactive monomer featuring both a terminal alkene group...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate (a chiral pantolactone-derived acrylate) requires a rigorous, chemistry-driven approach to safety. As a reactive monomer featuring both a terminal alkene group ([1]) and a susceptible butyrolactone ring, it presents unique operational hazards.

This guide provides drug development professionals and polymer chemists with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocol for personal protective equipment (PPE), handling, and disposal.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities of this specific acrylate monomer:

  • Exothermic Autopolymerization: Like all unreacted acrylates, this compound can undergo spontaneous free-radical polymerization. This reaction is highly exothermic and can lead to catastrophic container failure if uncontrolled ([2]).

  • Inhibitor Dependency: To prevent autopolymerization, the monomer is stabilized with an inhibitor, typically MEHQ (Monomethyl ether of hydroquinone). Crucial Insight: MEHQ is not a standalone stabilizer; it requires dissolved oxygen to form the active radical-scavenging species ([3]).

  • Sensitization: Acrylate monomers are notorious skin sensitizers. Repeated sub-acute exposures can lead to severe, irreversible allergic contact dermatitis ([4]).

Quantitative Physicochemical Properties

Understanding the physical limits of the monomer dictates our storage and handling boundaries.

PropertyValueOperational Implication & Causality
Molecular Weight 184.19 g/mol [5]Moderate volatility; however, aerosolization during transfer remains a high inhalation risk.
Melting Point 7 – 8 °C[5]Critical Hazard: Will crystallize at standard 2–8 °C storage. Crystallization excludes the MEHQ inhibitor from the solid lattice[3].
Boiling Point 84 °C at 0.1 mmHg[5]Do not attempt distillation without supplementing with high-temperature inhibitors[6].
Density 1.125 g/mL at 20 °C[5]Heavier than water; phase separation will occur in aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive acrylates. The following matrix outlines the required gear and the mechanistic justification for each choice.

PPE ComponentSpecificationMechanistic Causality & Justification
Gloves Butyl rubber (>480 min breakthrough) or double-gloved heavy Nitrile.Do not use Latex. Acrylate monomers rapidly permeate thin latex and standard nitrile, acting as severe skin sensitizers[4].
Eye Protection Indirect-vent chemical splash goggles + Face shield.Acrylates cause irreversible corneal damage. Aerosolization during liquid transfer necessitates full facial coverage[7].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical apron.Protects against sudden exothermic splash hazards in the event of runaway autopolymerization[2].
Respirator NIOSH-approved half-mask with Organic Vapor (OV) cartridges.Required only if handling outside a Class II fume hood or if aerosolization occurs[4].

Operational Handling & Dispensing Protocol

This step-by-step methodology ensures the chemical remains stabilized throughout the dispensing lifecycle.

Step 1: Safe Thawing and Inhibitor Redistribution

  • Causality: Storing the monomer at 2–8 °C[5] often causes it to drop below its 7–8 °C melting point. When acrylates freeze, the MEHQ inhibitor and dissolved oxygen are excluded from the crystal lattice, leaving pockets of dangerously unprotected monomer upon thawing[3].

  • Action: Thaw the container gently in a 20 °C water bath. Never use localized heat (e.g., heat guns or hot plates), which triggers thermal initiation[4].

  • Validation Checkpoint: Agitate the container gently. Visually inspect the liquid; do not proceed until the solution is completely clear and homogeneous, ensuring MEHQ is fully redistributed.

Step 2: Fume Hood Preparation

  • Action: Ensure the hood operates at >100 fpm face velocity. Remove all sources of direct UV light or sunlight, which can initiate free-radical cleavage[7].

Step 3: Dispensing

  • Action: Use glass or stainless steel tools. Avoid copper, brass, or iron alloys, which can act as redox initiators for polymerization[7].

Step 4: Post-Dispensing Headspace Purge (The Oxygen Imperative)

  • Causality: MEHQ requires dissolved oxygen to function.

  • Action: Purge the container headspace with dry air . DO NOT purge with inert gases (Argon or Nitrogen). Oxygen starvation will deactivate the inhibitor and lead to catastrophic autopolymerization ([3]).

AcrylateWorkflow N1 Cold Storage (2-8°C) N2 Verify Inhibitor & Temp N1->N2 N3 Transfer to Fume Hood N2->N3 Thawed & Mixed N4 Dispense Monomer N3->N4 N5 Purge Headspace with Dry Air (Crucial: O2 required) N4->N5 N6 Return to Cold Storage N5->N6 Inhibitor Active

Workflow for the safe dispensing and storage of reactive acrylate monomers.

Emergency Response & Autopolymerization Mitigation

If a container of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate becomes unusually warm to the touch or begins to bulge, an uncontrolled autopolymerization reaction has initiated.

  • Do not seal the container: Sealing a reacting acrylate container will cause a rapid pressure build-up and subsequent explosive rupture ([2]).

  • Evacuate and Cool: Evacuate the immediate area. If safe to do so from a distance, douse the exterior of the container with copious amounts of cold water to remove the heat of reaction.

Disposal & Waste Management Plan

Improper disposal of reactive acrylates is a leading cause of laboratory fires.

Step 1: Chemical Segregation

  • Keep acrylate waste strictly separated from strong acids and bases. The gamma-butyrolactone ring in this specific molecule is highly susceptible to ring-opening hydrolysis under extreme pH conditions.

  • Isolate from free-radical initiators (e.g., peroxides, azo compounds) and heavy metal contaminants[7].

Step 2: Waste Containment & Venting

  • Use high-density polyethylene (HDPE) containers for waste. Do not use glass, as pressure from accidental polymerization can generate lethal shrapnel[2].

  • Venting: Never seal acrylate waste containers tightly. Use specifically designed vented caps to allow pressure relief in case slow, exothermic polymerization occurs in the waste stream. Fill waste containers to a maximum of 70% capacity to allow for thermal expansion.

Sources

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